Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allopurinol and the Exploration of Novel Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allopurinol, a cornerstone in the management of hyperuricemia and gout. Beyond its established clinical use, this document delves into the synthesis and therapeutic potential of novel this compound derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this area.
Core Synthesis of this compound
The most common and industrially scalable synthesis of this compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) involves a two-step process starting from readily available precursors. The key intermediate, 3-amino-4-carboxamidopyrazole, is first synthesized and then cyclized to form the final pyrazolopyrimidine core.
Synthesis of 3-Amino-4-carboxamidopyrazole Hemisulfate
A widely employed method for the synthesis of the crucial intermediate, 3-amino-4-carboxamidopyrazole hemisulfate, starts with the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine hydrate.
Experimental Protocol:
-
Condensation: Dissolve cyanoacetamide (1.0 eq) in 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal (1.1 eq) and heat the mixture at 50°C for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain 2-cyano-3-(dimethylamino)acrylamide.
-
Cyclization and Salt Formation: To the crude 2-cyano-3-(dimethylamino)acrylamide (1.0 eq), add absolute ethanol and hydrazine hydrate (1.3 eq). Reflux the mixture at 80°C for 5 hours, monitoring by TLC. After completion, cool the reaction mixture and adjust the pH to 1-2 with 50% sulfuric acid. Stir for 20-30 minutes to facilitate salt precipitation.
-
Isolation: Filter the precipitate, wash with cold water and then with acetone. Dry the resulting white solid under vacuum to yield 3-aminopyrazole-4-carboxamide hemisulfate.
Cyclization to this compound
The final step in the synthesis of this compound is the cyclization of 3-amino-4-carboxamidopyrazole with a formylating agent, typically formamide.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with formamide and 3-aminopyrazole-4-carboxamide hemisulfate (1.0 eq).
-
Heating: Heat the mixture to 140-145°C and maintain this temperature for a minimum of 3 hours, with continuous stirring.
-
Isolation and Purification: Cool the reaction mixture to 5-10°C to induce crystallization of the crude this compound. Filter the product and wash the filter cake sequentially with formamide and then water. The crude product can be further purified by recrystallization from water to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H-NMR (DMSO-d₆) | δ 8.05 (s, 1H, pyrazole C-H), δ 8.15 (s, 1H, pyrimidine C-H), δ 10.3 (br s, 1H, pyrazole N-H), δ 12.0 (br s, 1H, pyrimidine N-H).[1] |
| ¹³C-NMR (DMSO-d₆) | Expected signals around δ 103, 134, 148, 152, 157. |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=O, and C=N stretching vibrations. |
| Mass Spec. (ESI-MS) | m/z 137.0 [M+H]⁺.[2] |
Novel this compound Derivatives in Research
The pyrazolo[3,4-d]pyrimidine scaffold of this compound has proven to be a versatile template for the development of novel therapeutic agents targeting a range of diseases beyond gout. Researchers have synthesized numerous derivatives with promising anticancer, anti-inflammatory, and antiviral activities.
Anticancer Derivatives
Several studies have focused on modifying the this compound structure to enhance its cytotoxicity against various cancer cell lines. These modifications often involve substitutions at the N-1, N-5, and C-6 positions of the pyrazolopyrimidine ring.
| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 (a pyrazolo[3,4-d]pyrimidine derivative) | BEL-7402 (Human Hepatoma) | 25.5 | [3][4][5] |
| Compound 4 (a pyrazolo[3,4-d]pyrimidine derivative) | SMMC-7221 (Human Hepatoma) | 35.2 | [3][4][5] |
| Compound VIIa (a hydrazone derivative) | 57 different cancer cell lines | 0.326 - 4.31 | [6] |
| Compound 10b (a piperazine-linked derivative) | MDA-MB-231, MCF-7, SF-268, B16F-10 | 5.5 - 11 | [7] |
| Compound 6 (a pyrazolopyrimidine derivative) | SF-539 (Glioma) | 11.1 | [8] |
| Compound 16 (a tri-heterocyclic derivative) | EGFR Tyrosine Kinase | 0.034 | [9] |
Anti-inflammatory Derivatives
The anti-inflammatory potential of this compound derivatives has been explored, primarily targeting cyclooxygenase (COX) enzymes.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 | [10] |
| Pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 | [10] |
| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 | 0.04 ± 0.02 | [10] |
| Pyrazolopyrimidine derivative 11 | iNOS | 0.22 | [11] |
Antiviral Derivatives
The development of this compound-related compounds as antiviral agents is an emerging area of research, with some derivatives showing activity against viruses like Herpes Simplex Virus (HSV).
| Compound/Derivative | Target Virus | EC₅₀ (µM) | Reference |
| Pyrimidine derivative | Influenza A and B | 0.01 - 0.1 | [12] |
| This compound Riboside | Leishmania, Hepatitis C, M. tuberculosis | - |
Key Signaling Pathways and Experimental Workflows
This compound Synthesis Pathway
The chemical transformations involved in the synthesis of this compound can be visualized as a clear workflow.
Caption: Chemical synthesis pathway of this compound.
Purine Catabolism and Xanthine Oxidase Inhibition
This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition reduces the production of uric acid.
Caption: Inhibition of xanthine oxidase by this compound.
Hedgehog Signaling Pathway Inhibition
Recent research has indicated that some this compound derivatives can modulate the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. These inhibitors often target the Smoothened (Smo) receptor.
Caption: Inhibition of the Hedgehog pathway by derivatives.
Key Experimental Methodologies
Xanthine Oxidase Inhibition Assay
This assay is fundamental for evaluating the potency of this compound and its derivatives as xanthine oxidase inhibitors.
Experimental Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase.
-
Assay Mixture: In a cuvette, mix the phosphate buffer, the test compound (dissolved in a suitable solvent like DMSO), and the xanthine oxidase solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Start the reaction by adding the xanthine solution.
-
Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compound compared to a control without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.[13]
Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxic effects of novel anticancer derivatives.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 3. CN107698596A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 5. CN104387394A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative evaluation of novel pyrazolo-pyrimidine derivatives with expected cyclin-dependent kinase 2 inhibitory effect [journals.ekb.eg]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allopurinol's Off-Target Impact: A Technical Guide to its Effects on Pyrimidine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily functions as a xanthine oxidase inhibitor, effectively reducing uric acid production. However, its metabolic activity extends beyond purine metabolism, significantly influencing the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies to investigate the impact of this compound on pyrimidine biosynthesis. Understanding these off-target effects is crucial for a complete comprehension of this compound's pharmacological profile and for the development of new therapeutic agents with improved specificity.
Mechanism of Action: Inhibition of Orotidine 5'-Phosphate Decarboxylase
The primary mechanism by which this compound perturbs pyrimidine biosynthesis is through the inhibition of orotidine 5'-phosphate decarboxylase (OMPD), the final enzyme in the de novo synthesis of uridine monophosphate (UMP).[1][2][3] this compound itself is not the direct inhibitor. It is first metabolized to oxypurinol and subsequently converted to their respective ribonucleotides.[2] this compound ribonucleotide, oxypurinol ribonucleotide, and xanthosine 5'-monophosphate (XMP), which can accumulate due to xanthine oxidase inhibition, are all potent competitive inhibitors of OMPD.[4][5]
This inhibition leads to the accumulation of OMPD's substrate, orotidine 5'-monophosphate (OMP), and its precursor, orotic acid. The buildup of these intermediates results in their increased excretion in the urine, a condition known as orotic aciduria and orotidinuria.[1][6][7] Interestingly, long-term this compound therapy has been observed to paradoxically increase the activity of both orotate phosphoribosyltransferase (OPRT) and OMPD, potentially as a compensatory mechanism, although the precise mechanism of this upregulation remains to be fully elucidated.[8]
Quantitative Data on OMPD Inhibition and Urinary Metabolite Excretion
The inhibitory effects of this compound metabolites on OMPD have been quantified, demonstrating their potency. Furthermore, clinical studies have documented the resulting increase in urinary excretion of pyrimidine precursors.
Table 1: Inhibition of Orotidine 5'-Phosphate Decarboxylase (OMPD) by this compound Metabolites
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type | Reference |
| This compound-3-riboside 5'-monophosphate | Plasmodium falciparum | 240 ± 20 nM | Competitive | [4] |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum | 4.4 ± 0.7 nM | Competitive | [4] |
Table 2: Effect of this compound on Urinary Excretion of Pyrimidine Precursors
| Condition | Metabolite | Fold Increase / Change | Subject Population | Reference |
| This compound Administration | Orotic Acid and Orotidine | "Striking increase" | Gout and healthy subjects | [5] |
| This compound Administration | Orotidine | Increased in all patients | Gout and HGPRT deficiency patients | [1] |
| This compound Administration | Orotic Acid | Increased | Gout patients | [1] |
| This compound Therapy | Orotic Acid | Substantial (up to 70%) reduction | Patient with hereditary orotic aciduria | [6] |
Note: The quantitative increase in urinary metabolites can vary depending on the individual's metabolic state and the dosage of this compound.
Experimental Protocols
To investigate the impact of this compound on pyrimidine biosynthesis, a combination of enzyme activity assays and metabolite quantification methods are employed.
Orotidine 5'-Phosphate Decarboxylase (OMPD) Activity Assay (Spectrophotometric)
This protocol is adapted from established spectrophotometric methods.
Principle: The activity of OMPD is determined by monitoring the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 250 µM DTT.
-
Substrate: 250 µM Orotidine 5'-monophosphate (OMP) solution.
-
Enzyme: Purified or partially purified OMPD.
-
Inhibitors (optional): this compound ribonucleotide, oxypurinol ribonucleotide, or XMP at various concentrations.
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the enzyme solution in a quartz cuvette.
-
Incubate the mixture at 37°C for 1 minute to allow for temperature equilibration.
-
Initiate the reaction by adding the OMP substrate.
-
Immediately monitor the decrease in absorbance at 285 nm for 3-6 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the rate of reaction from the linear portion of the absorbance change over time.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric)
This protocol is adapted from established spectrophotometric methods.
Principle: The activity of OPRT is determined by monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of orotate to OMP.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2 and 250 µM DTT.
-
Substrates: 250 µM Orotate and 250 µM 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Enzyme: Purified or partially purified OPRT.
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, orotate, and the enzyme solution in a quartz cuvette.
-
Incubate the mixture at 37°C for 1 minute.
-
Initiate the reaction by adding PRPP.
-
Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance change over time.
Quantification of Urinary Orotic Acid and Orotidine by HPLC-MS/MS
This protocol provides a general workflow for the analysis of pyrimidine metabolites in urine.
Principle: High-performance liquid chromatography (HPLC) is used to separate the metabolites of interest, which are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.
Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Perform a dilution of the supernatant with an appropriate buffer.
-
Incorporate internal standards for accurate quantification.
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Logical Relationships in this compound's Effect
The administration of this compound sets off a cascade of events leading to the observed changes in pyrimidine metabolism. This logical flow can be visualized as follows:
Conclusion
This compound's influence on pyrimidine biosynthesis is a significant off-target effect mediated by the inhibition of orotidine 5'-phosphate decarboxylase by its ribonucleotide metabolites. This leads to a measurable increase in urinary orotic acid and orotidine. For researchers and drug development professionals, a thorough understanding of this interaction is essential for evaluating the complete pharmacological profile of this compound and for designing novel therapeutics with greater selectivity. The experimental protocols outlined in this guide provide a robust framework for investigating these effects in both preclinical and clinical settings. Further research is warranted to fully elucidate the long-term consequences of this metabolic interplay and to determine the precise inhibitory kinetics of this compound metabolites on human OMPD.
References
- 1. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Kinetic properties and inhibition of orotidine 5'-phosphate decarboxylase. Effects of some this compound metabolites on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the coordinate activity and lability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The urinary excretion of orotic acid and orotidine, measured by an isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine and pyrimidine metabolism in hereditary orotic aciduria: some unexpected effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orotidinuria induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
The history and discovery of Allopurinol's therapeutic properties
An In-depth Review of the Serendipitous Discovery and Biochemical Mechanism of a Landmark Therapeutic Agent for Hyperuricemia.
This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Allopurinol, a cornerstone in the management of hyperuricemia and gout. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science behind this pivotal drug. The following sections detail the key experiments, present quantitative data from seminal studies, and illustrate the biochemical pathways and experimental workflows involved.
Introduction: The Pre-Allopurinol Era of Gout Management
Prior to the 1960s, the therapeutic options for managing gout were limited and primarily focused on controlling inflammation with agents like colchicine or increasing the renal excretion of uric acid with uricosuric drugs such as probenecid. However, these treatments did not address the root cause of gout in many patients: the overproduction of uric acid. A clear need existed for a therapy that could inhibit the synthesis of uric acid.
A Serendipitous Discovery: From Cancer Research to Gout Therapy
The story of this compound begins in the 1950s at the Wellcome Research Laboratories, with the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings. Their research focused on designing purine analogues as antimetabolites to treat leukemia. A key drug from their work was 6-mercaptopurine (6-MP), which proved effective but was rapidly metabolized.
The primary metabolic pathway for the inactivation of 6-MP was oxidation by the enzyme xanthine oxidase. Elion and Hitchings hypothesized that an inhibitor of xanthine oxidase could potentiate the therapeutic effects of 6-MP by preventing its breakdown. They began to screen various purine analogues for their ability to inhibit this enzyme.
In 1956, they synthesized this compound (4-hydroxypyrazolo[3,4-d]pyrimidine), a structural isomer of hypoxanthine. Their investigations revealed that this compound was a potent inhibitor of xanthine oxidase. This led to the crucial insight: if this compound could inhibit the degradation of 6-MP, it could also inhibit the production of uric acid from its natural purine precursors, hypoxanthine and xanthine. This pivotal shift in thinking laid the groundwork for the development of this compound as a treatment for gout.
Mechanism of Action: A Two-Step Inhibition of Xanthine Oxidase
This compound exerts its therapeutic effect through the potent inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism. The mechanism is a sophisticated, multi-stage process involving both the parent drug and its primary metabolite.
-
Competitive Inhibition by this compound: this compound, being a structural analogue of hypoxanthine, acts as a substrate for and a competitive inhibitor of xanthine oxidase.
-
Non-competitive Inhibition by Oxypurinol: Xanthine oxidase hydroxylates this compound to form its major metabolite, Oxypurinol (also known as alloxanthine). Oxypurinol is an even more potent inhibitor of the enzyme. It binds tightly to a reduced form of the molybdenum center in the enzyme's active site, forming a stable complex that prevents the enzyme from being reoxidized to its active state. This mechanism, often termed "suicide inhibition," results in a long-lasting, non-competitive inhibition of xanthine oxidase.
By blocking this enzyme, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid. This leads to a significant decrease in the concentration of uric acid in both plasma and urine. The precursor purines, hypoxanthine and xanthine, are more soluble than uric acid and are readily excreted by the kidneys.
Key Experimental Data
The efficacy of this compound and Oxypurinol as xanthine oxidase inhibitors was established through rigorous enzymatic assays. The data below summarizes the inhibitory constants (Ki) and the clinical impact on serum urate levels observed in early studies.
Table 1: Inhibitory Constants of this compound and Oxypurinol against Xanthine Oxidase
| Inhibitor | Type of Inhibition | Inhibitory Constant (Ki) | Source |
|---|---|---|---|
| This compound | Competitive | ~7.0 x 10⁻⁷ M | Massey et al. (1970) |
| Oxypurinol | Non-competitive | ~6.0 x 10⁻⁹ M | Massey et al. (1970) |
Table 2: Clinical Efficacy of this compound in Gout Patients (Representative Data)
| Dosage | Duration | Mean Pre-treatment Serum Urate (mg/100ml) | Mean Post-treatment Serum Urate (mg/100ml) | Mean Reduction (%) |
|---|---|---|---|---|
| 200-600 mg/day | 7 days | 9.2 | 4.8 | 47.8% |
| 400 mg/day | 4 weeks | 8.7 | 5.1 | 41.4% |
| 800 mg/day | 4 weeks | 9.5 | 3.5 | 63.2% |
Data compiled from early clinical trials by Rundles et al.
Experimental Protocols: Xanthine Oxidase Inhibition Assay
The foundational experiments establishing the mechanism of this compound relied on in vitro enzyme assays. The following protocol outlines a typical spectrophotometric method used to determine the inhibitory potential of compounds against xanthine oxidase.
Objective: To measure the inhibition of xanthine oxidase by this compound and Oxypurinol by monitoring the rate of uric acid formation.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. Uric acid has a distinct absorbance peak at 295 nm, while xanthine's absorbance at this wavelength is negligible. The rate of increase in absorbance at 295 nm is directly proportional to the enzyme's activity.
Materials:
-
Spectrophotometer (UV-capable)
-
Quartz cuvettes
-
Bovine milk xanthine oxidase
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Xanthine solution (substrate)
-
This compound or Oxypurinol solution (inhibitor)
-
Deionized water
Methodology:
-
Reagent Preparation: Prepare stock solutions of xanthine and the inhibitor in the phosphate buffer. Dilute the xanthine oxidase enzyme to a working concentration.
-
Assay Mixture: In a quartz cuvette, combine the phosphate buffer, a specific concentration of the inhibitor solution (or buffer alone for the control), and the xanthine oxidase enzyme solution.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the xanthine solution to the cuvette to start the reaction. Mix quickly.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 295 nm every 10-15 seconds for a period of 3-5 minutes.
-
Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot. Compare the rates of the inhibited reactions to the uninhibited control to determine the percent inhibition.
-
Determination of Ki: Repeat the experiment with varying concentrations of both the substrate (xanthine) and the inhibitor to determine the type of inhibition and calculate the Ki value using Lineweaver-Burk or Dixon plots.
Pharmacological Profiling of Novel Allopurinol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profiling of new analogues of allopurinol, a cornerstone therapy for hyperuricemia and gout. While this compound's primary mechanism is the inhibition of xanthine oxidase (XO), recent research has focused on developing novel analogues with modified activity profiles, including altered XO inhibition, novel anticancer properties, and different metabolic fates. This document outlines the key pharmacodynamic and pharmacokinetic considerations, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and Its Analogues
This compound, a structural isomer of hypoxanthine, has been the primary clinical agent for lowering uric acid levels for decades.[1][2] Its therapeutic effect is mediated by its active metabolite, oxypurinol, which is a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2][3][4] The inhibition of XO effectively reduces uric acid production, preventing the painful crystal deposition associated with gout.[5][6]
The development of new this compound analogues is driven by several objectives: to enhance efficacy, to reduce the incidence of adverse effects such as the rare but severe cutaneous adverse reactions (SCARs), and to explore novel therapeutic applications beyond hyperuricemia.[7][8][9] Researchers have successfully synthesized and evaluated series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that structural modifications can lead to compounds with potent anticancer activity, often with attenuated XO inhibition, suggesting a divergence in the mechanism of action from the parent compound.[1][10][11]
Pharmacodynamic Profiling
The pharmacodynamics of this compound analogues are assessed by their interaction with biological targets and the subsequent physiological response. This includes their canonical activity against xanthine oxidase and any novel mechanisms of action.
Xanthine Oxidase (XO) Inhibition
The primary target for this compound is xanthine oxidase.[2] However, many new analogues have been found to be weak inhibitors of XO, indicating that their biological effects may be independent of this enzyme.[10][11] For instance, a study on a series of pyrazolo[3,4-d]pyrimidine derivatives found that while this compound is a potent XO inhibitor, the tested analogues lost this distinct inhibitory activity, suggesting their anticancer properties are not linked to XO inhibition.[1]
Table 1: Xanthine Oxidase (XO) Inhibitory Activity
| Compound | Target | IC50 (µM) | Notes |
| This compound | Xanthine Oxidase | Potent Inhibitor | Positive control; classic XO inhibitor.[1] |
| Compound 4 | Xanthine Oxidase | Weak Inhibitor | Anticancer analogue with attenuated XO activity.[10] |
| Other Analogues | Xanthine Oxidase | Weak Inhibitors | Tested derivatives showed a loss of significant XO inhibition.[1] |
Novel Anticancer Activity
A significant finding in the development of this compound analogues is the discovery of potent cytotoxic activity against various cancer cell lines.[1][10][11] This suggests that the pyrazolo[3,4-d]pyrimidine scaffold can be optimized for anticancer applications.
One derivative, designated as compound 4 , has shown significant cytotoxicity against human hepatoma carcinoma cell lines (BEL-7402 and SMMC-7221) and breast cancer cells (MDA-MB-231).[1][10] Its potency is comparable to Tanespimycin (17-AAG), an inhibitor of heat shock protein 90 (Hsp90).[1] Importantly, this compound exhibited significantly lower toxicity toward normal cells compared to 17-AAG, making it a promising lead for further development.[10][11]
Table 2: In Vitro Cytotoxicity of this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4 | BEL-7402 | 25.5 | 17-AAG | 12.4 |
| SMMC-7221 | 35.2 | 17-AAG | 9.85 | |
| MCF-10A (Normal) | 17.36 | 17-AAG | 0.09 | |
| Compound 1 | BEL-7402 | > 100 | 17-AAG | 12.4 |
| SMMC-7221 | > 100 | 17-AAG | 9.85 | |
| This compound | MDA-MB-231 | > 10 | 17-AAG | N/A |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives.[1]
Signaling Pathways and Alternative Mechanisms
Beyond direct enzyme inhibition, this compound and its analogues can influence complex cellular signaling pathways.
Purine Metabolism and Salvage Pathway: this compound's primary action is on the purine degradation pathway. By inhibiting XO, it prevents the formation of uric acid from hypoxanthine and xanthine.[5] However, this compound can also be a substrate for other enzymes in the purine pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which can affect the purine salvage pathway and subsequent ATP synthesis.[12] This non-specific activity may differentiate it from newer, non-purine-analogue XO inhibitors.[12]
Caption: Purine degradation pathway and inhibition by this compound's metabolite, oxypurinol.
Innate Immune Response and MAPK Signaling: this compound has been shown to induce innate immune responses in certain cell types, such as the human dendritic-like cell line HL-60.[7] This effect is mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7] This activation leads to the increased expression of pro-inflammatory cytokines like IL-8 and TNF-α, which may be relevant to understanding this compound-induced hypersensitivity reactions.[7]
Caption: this compound-induced innate immune response via MAPK signaling in HL-60 cells.
Pharmacokinetic Profile
The clinical efficacy and safety of a drug are heavily dependent on its pharmacokinetic properties. For this compound, it is rapidly metabolized to its active, longer-lasting metabolite, oxypurinol, which is primarily responsible for its therapeutic effect.[2][3][4]
Table 3: Pharmacokinetic Parameters of this compound and Oxypurinol (in subjects with normal renal function)
| Parameter | This compound | Oxypurinol |
| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |
| Primary Excretion Route | Metabolism | Renal (Urinary) |
Data are presented as mean ± SD. Sourced from Day et al., 2007.[3][4]
The long half-life of oxypurinol allows for once-daily dosing. However, since oxypurinol is cleared almost entirely by the kidneys, dose adjustments are crucial in patients with renal impairment to avoid accumulation and potential toxicity.[3][4]
Experimental Protocols and Methodologies
The pharmacological profiling of new this compound analogues involves a series of standardized in vitro and in vivo assays.
General Experimental Workflow
The process of screening new analogues typically follows a logical progression from chemical synthesis to detailed biological characterization.
Caption: General experimental workflow for profiling new this compound analogues.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit cancer cell replication by 50% (IC50).
-
Cell Lines: Human cancer cell lines (e.g., hepatoma carcinoma BEL-7402, SMMC-7221; breast cancer MDA-MB-231) and a normal cell line (e.g., MCF-10A) are used for comparison.[1]
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After allowing them to attach, they are treated with various concentrations of the test compounds (e.g., up to 100 µM) for a specified period (e.g., 48-72 hours).[1]
-
Viability Assessment: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert it into a colored formazan product.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Xanthine Oxidase (XO) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of XO.
-
Principle: The assay measures the XO-catalyzed conversion of xanthine to uric acid.[1] The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.[6]
-
Reagents: Xanthine oxidase enzyme, xanthine (substrate), phosphate buffer, and test compounds (analogues and this compound as a positive control).
-
Procedure:
-
The test compound is pre-incubated with the xanthine oxidase enzyme in a buffer solution.
-
The reaction is initiated by adding the substrate, xanthine.
-
The change in absorbance at 295 nm is recorded over time using a UV-Vis spectrophotometer.
-
-
Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated.
Conclusion
The pharmacological profiling of new this compound analogues has revealed a fascinating diversification from the parent compound's well-established role as a xanthine oxidase inhibitor. Research has identified novel derivatives with potent anticancer activity that is independent of XO inhibition, highlighting the potential of the pyrazolo[3,4-d]pyrimidine scaffold for oncology applications.[1][10] Furthermore, investigations into this compound's effects on cellular signaling, such as the MAPK pathway, and its broader impact on purine and pyrimidine metabolism provide critical insights into both its therapeutic actions and potential side effects.[7][12] This guide serves as a foundational resource for professionals in the field, summarizing key data and methodologies to support the continued exploration and development of next-generation this compound-based therapeutics.
References
- 1. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomics analysis elucidates unique influences on purine / pyrimidine metabolism by xanthine oxidoreductase inhibitors in a rat model of renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol's Interaction with Molybdenum Cofactor in Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect through the intricate interplay with a class of enzymes dependent on a molybdenum cofactor (Moco). This technical guide provides an in-depth exploration of the core mechanisms governing this compound's interaction with Moco-containing enzymes, primarily focusing on xanthine oxidase, while also considering its effects on aldehyde oxidase and sulfite oxidase. The document delineates the conversion of this compound to its active metabolite, oxypurinol, and the subsequent potent inhibition of xanthine oxidase, which lies at the heart of its uric acid-lowering capabilities. This guide summarizes key quantitative data on enzyme inhibition, details relevant experimental protocols for studying these interactions, and presents visual representations of the involved metabolic and signaling pathways, as well as a generalized experimental workflow for inhibitor characterization. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in understanding and investigating the nuanced interactions of this compound with this critical family of enzymes.
Introduction: The Molybdenum Cofactor and its Enzymatic significance
The molybdenum cofactor (Moco) is a vital component of a superfamily of enzymes known as molybdoenzymes. These enzymes catalyze a diverse range of redox reactions that are fundamental to carbon, nitrogen, and sulfur metabolism. In humans, there are four well-characterized Moco-dependent enzymes: xanthine oxidase, aldehyde oxidase, sulfite oxidase, and mitochondrial amidoxime reducing component (mARC). The catalytic activity of these enzymes is centered at the molybdenum atom, which cycles through different oxidation states to facilitate electron transfer.
This compound, a structural analogue of hypoxanthine, is a widely prescribed medication that strategically targets a key molybdoenzyme, xanthine oxidase, to control uric acid levels. Understanding the precise nature of this interaction is paramount for appreciating its therapeutic efficacy and potential off-target effects.
Mechanism of Action: this compound and Xanthine Oxidase
The primary mechanism of this compound involves its role as both a substrate and a potent inhibitor of xanthine oxidase. The process can be described in two main stages:
-
Metabolic Activation: this compound is initially oxidized by xanthine oxidase at its molybdenum center to form its major active metabolite, oxypurinol (also known as alloxanthine).[1][2] This reaction is analogous to the oxidation of hypoxanthine to xanthine.
-
Potent Inhibition by Oxypurinol: Oxypurinol, a structural analog of xanthine, is a powerful non-competitive inhibitor of xanthine oxidase.[3] It binds with high affinity to the reduced molybdenum center (Mo(IV)) of the enzyme, forming a stable complex.[1][2] This binding effectively locks the enzyme in an inactive state, preventing it from catalyzing the conversion of xanthine to uric acid.[1] While this compound itself is a competitive inhibitor, its rapid conversion to the more tightly binding oxypurinol is responsible for the majority of the drug's sustained therapeutic effect.[1][2]
Diagram of this compound's Mechanism of Action on Xanthine Oxidase
Caption: Mechanism of xanthine oxidase inhibition by this compound.
Interaction with Other Molybdoenzymes
Aldehyde Oxidase
Aldehyde oxidase is another Moco-dependent enzyme that plays a significant role in the metabolism of various xenobiotics. This compound is a substrate for aldehyde oxidase, which, like xanthine oxidase, metabolizes it to oxypurinol.[3] However, unlike its effect on xanthine oxidase, this compound and oxypurinol are not considered potent inhibitors of aldehyde oxidase.[1][2] This metabolic conversion by aldehyde oxidase contributes to the overall formation of the active inhibitor of xanthine oxidase.
Quantitative data on the direct inhibition of aldehyde oxidase by this compound or oxypurinol (i.e., IC50 or Ki values) are not widely reported in the literature, suggesting that it is not a primary target for inhibition by these compounds.
Sulfite Oxidase
Sulfite oxidase, located in the mitochondrial intermembrane space, is essential for the detoxification of sulfite by catalyzing its oxidation to sulfate. This is the terminal step in the metabolism of sulfur-containing amino acids. There is no substantial evidence to suggest that this compound or oxypurinol directly and potently inhibits sulfite oxidase at therapeutic concentrations.
However, the inhibition of other Moco-dependent enzymes can have indirect consequences. Molybdenum cofactor deficiency, a rare genetic disorder affecting all molybdoenzymes, leads to the accumulation of toxic sulfite due to sulfite oxidase dysfunction, resulting in severe neurological damage.[4] This underscores the critical role of Moco in cellular metabolism.
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibition of xanthine oxidase by this compound and oxypurinol.
| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| Xanthine Oxidase (XO) | This compound | Xanthine | Competitive | ~10-fold lower than Oxypurinol | - | [1] |
| Xanthine Dehydrogenase (XDH) | This compound | Xanthine | Competitive | ~10-fold lower than Oxypurinol | - | [1] |
| Xanthine Oxidase (XO) | Oxypurinol | Xanthine | Competitive | 6.35 ± 0.96 | - | [5] |
| Xanthine Dehydrogenase (XDH) | Oxypurinol | Xanthine | Competitive | 4.60 ± 0.87 | - | [5] |
| Xanthine Dehydrogenase (XDH) | Oxypurinol | Hypoxanthine | Competitive | 3.15 ± 0.22 | - | [5] |
| Xanthine Oxidoreductase (XOR) | Oxypurinol | Hypoxanthine | Competitive | 1.29 ± 0.14 | - | [2][5] |
| Xanthine Oxidase (XO) | This compound & Oxypurinol (combined) | Hypoxanthine | - | - | 0.36 mg/L (combined) | [6] |
Note: The Ki values for this compound are often reported in relative terms due to its mechanism as a suicide substrate. The combined IC50 value reflects the synergistic inhibitory effect in a physiological context.
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against xanthine oxidase.
Objective: To measure the in vitro inhibition of xanthine oxidase by a test compound (e.g., this compound, oxypurinol).
Principle: The activity of xanthine oxidase is determined by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, allowing for a spectrophotometric assay.
Materials:
-
Xanthine oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., this compound) in the buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test inhibitor solution (or vehicle for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately place the plate in the microplate spectrophotometer and measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[7][8][9]
-
Aldehyde Oxidase and Sulfite Oxidase Assays
Protocols for assessing the activity of aldehyde and sulfite oxidase generally follow a similar principle of monitoring substrate depletion or product formation.
-
Aldehyde Oxidase Assay: A common substrate is phthalazine, and its oxidation to 1-phthalazinone can be monitored by HPLC-MS/MS.[10]
-
Sulfite Oxidase Assay: The activity can be measured by monitoring the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of sulfite.[11] Alternatively, the disappearance of sulfite can be measured.[12]
To test for inhibition by this compound or its metabolites, these compounds would be pre-incubated with the respective enzyme before the addition of the substrate, similar to the xanthine oxidase assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Sulfite Oxidase Deficiency and Mitochondrial Dysfunction
The lack of functional sulfite oxidase, either due to direct mutations or Moco deficiency, leads to an accumulation of sulfite. This has significant downstream consequences on mitochondrial function and cellular signaling.
Caption: Impact of sulfite oxidase deficiency on mitochondrial function.
Accumulated sulfite can directly impair mitochondrial respiration and lead to a decrease in ATP production.[4][13] Furthermore, studies have shown that elevated sulfite levels can alter mitochondrial dynamics, leading to a more interconnected mitochondrial network.[4] This highlights a signaling cascade where the dysfunction of a Moco-dependent enzyme has profound effects on organelle morphology and cellular energy metabolism.
Experimental Workflow for Enzyme Inhibitor Characterization
The following diagram illustrates a generalized workflow for the identification and characterization of enzyme inhibitors.
Caption: General workflow for characterizing an enzyme inhibitor.
This workflow begins with a high-throughput primary screen to identify potential inhibitors from a compound library. Hits are then subjected to dose-response assays to determine their potency (IC₅₀). For promising candidates, detailed enzyme kinetic studies are performed to elucidate the inhibition constant (Ki) and the mode of inhibition. Further mechanistic studies can then be conducted to understand aspects such as reversibility and time-dependency of the inhibition.
Conclusion
This compound's therapeutic success is a testament to the power of targeted enzyme inhibition. Its interaction with the molybdenum cofactor in xanthine oxidase, leading to the formation of the potent inhibitor oxypurinol, is a well-characterized mechanism that effectively reduces uric acid production. While its interactions with other Moco-dependent enzymes like aldehyde oxidase and sulfite oxidase appear to be of lesser clinical significance in terms of direct inhibition, understanding the broader context of Moco-dependent metabolism is crucial for a comprehensive view of the drug's action and potential for indirect effects. The methodologies and data presented in this guide provide a solid foundation for further research into the intricate world of this compound and its enzymatic targets, facilitating the development of novel therapeutics and a deeper understanding of purine and sulfur metabolism.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. d-nb.info [d-nb.info]
- 7. Khan Academy [khanacademy.org]
- 8. Khan Academy [khanacademy.org]
- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Allopurinol and its Active Metabolite, Oxypurinol, in Human Serum using HPLC-UV
Introduction
Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine oxidase inhibitor.[1] It is primarily biotransformed into its active metabolite, oxypurinol.[1] Monitoring the serum concentrations of both this compound and oxypurinol is crucial for therapeutic drug monitoring, especially in patients with renal impairment, to optimize dosage and prevent adverse effects.[2] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of this compound and oxypurinol in human serum. The method is sensitive, accurate, and suitable for clinical research and routine therapeutic drug monitoring.[3]
Methodology
The analytical method is based on reversed-phase HPLC, which separates this compound and oxypurinol from endogenous serum components. Sample preparation involves a straightforward protein precipitation step, followed by a washing step to minimize interference.[4] Acyclovir is utilized as a suitable internal standard to ensure accuracy and precision.[5][6]
Chromatographic Conditions
A summary of the HPLC-UV instrument conditions is provided below:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm |
| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5) |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 40 µL |
| Column Temperature | Ambient |
| UV Detector | 254 nm[5][6] |
| Internal Standard | Acyclovir |
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of this method, demonstrating its suitability for the intended application.
| Analyte | Linearity Range (mg/L) | LLOQ (mg/L) | LLOD (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.5 - 10.0[5][7] | 0.5[5][7] | 0.1[4] | < 15[5][7] | < 15[5][7] | within 5%[5][7] |
| Oxypurinol | 1.0 - 40.0[5][7] | 1.0[5][7] | 0.2[4] | < 15[5][7] | < 15[5][7] | within 5%[5][7] |
LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; %CV: Percent Coefficient of Variation
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound and oxypurinol in serum.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound and Oxypurinol reference standards
-
Acyclovir (internal standard)
-
Sodium Acetate, HPLC grade
-
Acetic Acid, glacial
-
Perchloric Acid (10%)
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or deionized
-
Human serum (drug-free for calibration standards and quality controls)
2. Preparation of Solutions
-
Mobile Phase (0.02 M Sodium Acetate, pH 4.5): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, oxypurinol, and acyclovir in appropriate solvents to prepare individual stock solutions of 1 mg/mL. For this compound and oxypurinol, a small amount of 0.1 M NaOH may be required for complete dissolution before diluting with water.[4] Acyclovir can be dissolved in distilled water.[4]
-
Working Standard Solutions: Prepare serial dilutions of the this compound and oxypurinol stock solutions with drug-free human serum to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (0.1 mg/mL): Dilute the acyclovir stock solution with distilled water.[4]
3. Sample Preparation Protocol
-
To 100 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the acyclovir internal standard working solution.[4]
-
Add 50 µL of 10% perchloric acid solution to precipitate proteins.[4]
-
Vortex the mixture thoroughly.
-
Place the samples in a refrigerator at 4°C for 10 minutes.[4]
-
Add 200 µL of dichloromethane.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge the samples at 4000 rpm for 5 minutes.[4]
-
Carefully collect the upper aqueous supernatant for analysis.
4. HPLC-UV Analysis
-
Set up the HPLC system according to the conditions outlined in the "Chromatographic Conditions" table.
-
Inject 40 µL of the prepared supernatant into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of this compound, oxypurinol, and the internal standard. The expected retention times are approximately 12.3 minutes for this compound and 9.9 minutes for oxypurinol.[5][6]
5. Data Analysis
-
Integrate the peak areas of this compound, oxypurinol, and the internal standard (acyclovir).
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound and oxypurinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
The described HPLC-UV method provides a reliable and efficient means for the simultaneous quantification of this compound and oxypurinol in human serum. The simple sample preparation and robust chromatographic conditions make it well-suited for routine therapeutic drug monitoring and clinical research applications. The method has been validated for its linearity, accuracy, and precision, ensuring the generation of high-quality data.[5][7]
References
- 1. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. research.rug.nl [research.rug.nl]
- 6. research.utwente.nl [research.utwente.nl]
- 7. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection [pubmed.ncbi.nlm.nih.gov]
Sensitive Detection of Allopurinol and its Metabolites using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol is a cornerstone in the management of hyperuricemia, being widely prescribed for conditions such as gout and to prevent tumor lysis syndrome. It functions as a structural isomer of hypoxanthine and an inhibitor of xanthine oxidase, the pivotal enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] The therapeutic efficacy of this compound is largely attributed to its active metabolite, oxypurinol (or alloxanthine), which also inhibits xanthine oxidase and has a significantly longer half-life than the parent drug.[1][2][3] Given the variability in patient response and the potential for adverse reactions, sensitive and accurate monitoring of this compound and oxypurinol concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound and oxypurinol in human plasma.
Metabolic Pathway of this compound
This compound is rapidly metabolized in the liver to its pharmacologically active metabolite, oxypurinol.[1][4] This conversion is primarily carried out by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH).[5] Both this compound and oxypurinol act to inhibit xanthine oxidase, thereby reducing the production of uric acid.[3][4] Oxypurinol is then primarily excreted unchanged by the kidneys.[1][5]
Experimental Protocol
This protocol describes a sensitive and robust method for the simultaneous determination of this compound and oxypurinol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound reference standard
-
Oxypurinol reference standard
-
This compound-d2 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is employed for sample preparation due to its simplicity and efficiency.[6]
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d2).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 1.0% formic acid to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic elution with 98% A and 2% B[6] |
| Flow Rate | 0.8 mL/min |
| Injection Vol | 10 µL |
| Column Temp | 40°C |
| Run Time | 6 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 137.0 → 109.9[6]Oxypurinol: m/z 153.1 → 136.0[6]This compound-d2 (IS): m/z 139.0 → 111.9[6] |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the In Vitro Effects of Allopurinol on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allopurinol, a structural analog of the purine base hypoxanthine, is a well-established inhibitor of xanthine oxidase (XO), an enzyme crucial for purine catabolism.[1][2] While clinically used for managing hyperuricemia and conditions like gout, its role in oncology has traditionally been supportive, primarily to prevent tumor lysis syndrome.[3][4] However, emerging in vitro evidence suggests that this compound may possess direct and indirect anti-cancer properties by modulating key cellular pathways. These application notes provide a summary of the current understanding and detailed protocols for studying this compound's effects on cancer cell lines.
The primary mechanism of this compound involves the inhibition of xanthine oxidase, which catalyzes the conversion of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process.[2][5] In some cancer models, this compound alone exhibits limited cytotoxicity.[6][7] Its more significant role appears to be in sensitizing cancer cells to other therapeutic agents, particularly apoptosis-inducing ligands like TRAIL.[6][7] This is achieved by upregulating pro-apoptotic receptors on the cancer cell surface. Furthermore, this compound and its derivatives are being investigated for their direct cytotoxic effects and their ability to modulate oxidative stress and cell proliferation pathways.[8][9]
Quantitative Data Summary
The in vitro effects of this compound and its derivatives can vary significantly depending on the cancer cell line and whether it is used as a monotherapy or in combination.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative 4 | BEL-7402 | Human Hepatoma | 25.5 ± 0.4 | [8][10] |
| SMMC-7221 | Human Hepatoma | 35.2 ± 0.4 | [8][10] | |
| 17-AAG (Control) | BEL-7402 | Human Hepatoma | 12.4 ± 0.1 | [8] |
| | SMMC-7221 | Human Hepatoma | 9.85 ± 0.08 |[8] |
Note: this compound as a single agent did not show significant cytotoxicity in hormone-refractory prostate cancer cell lines (PC-3, DU145) at concentrations up to 200 µmol/L.[6][7]
Table 2: Effect of this compound on Apoptosis and Protein Expression
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| PC-3, DU145 | 200 µmol/L this compound | Sensitization to TRAIL | Markedly induced apoptosis when combined with TRAIL. | [6][7] |
| PC-3, DU145 | 200 µmol/L this compound | DR5 Expression | Increased cell surface DR5 protein and DR5 mRNA levels. | [6][7] |
| PC-3, DU145 | This compound (Dose-dependent) | CHOP Expression | Upregulated CHOP protein and mRNA expression. | [6] |
| HeLa, HT29 | This compound with 5-FU, Gemcitabine, or Radiation | Uric Acid Production | Completely blocked the accumulation of intracellular uric acid. | [11] |
| Colorectal Adenoma Tissue | this compound (100mg or 300mg) | Biomarker Expression | Significantly decreased β-catenin and NF-κB expression. |[12] |
Signaling Pathways and Mechanisms of Action
Sensitization to TRAIL-Induced Apoptosis in Prostate Cancer
In hormone-refractory prostate cancer cells (PC-3 and DU145), this compound's primary effect is not direct cytotoxicity but rather the potentiation of apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[6][7] This is a critical finding, as many cancer cells develop resistance to TRAIL.[6] The mechanism involves the upregulation of the pro-apoptotic TRAIL receptor, Death Receptor 5 (DR5). This compound treatment leads to an increase in DR5 mRNA and protein levels, which is mediated by the transcription factor C/EBP homologous protein (CHOP).[6][7] This action is linked to this compound's role as a xanthine oxidase (XO) inhibitor.[6]
Caption: this compound-mediated sensitization to TRAIL-induced apoptosis.
Inhibition of De Novo Purine Synthesis
In acute lymphoblastic leukemia (ALL), this compound has been shown to inhibit de novo purine synthesis (DNPS) in lymphoblasts.[13] This anti-metabolic effect can contribute to a decrease in circulating cancer cells and may enhance the efficacy of other chemotherapeutic agents that target purine metabolism, such as methotrexate and 6-mercaptopurine.[13][14]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BEL-7402, SMMC-7221, MDA-MB-231)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145)
-
6-well plates
-
This compound and/or TRAIL
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI) staining solution (e.g., Nicoletti buffer: 0.1% sodium citrate, 0.1% Triton X-100, 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound (e.g., 200 µmol/L) and/or TRAIL (e.g., 5-50 ng/mL) for 24 hours.[15]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation and Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate on ice in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase.
Protocol 3: Western Blotting for Protein Expression (DR5, CHOP)
This protocol detects changes in the expression levels of specific proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to remove debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DR5, diluted according to manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.[6]
General Experimental Workflow
A typical workflow for investigating this compound's in vitro effects involves a multi-faceted approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays based on the initial findings.
Caption: General workflow for in vitro analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. frontiersin.org [frontiersin.org]
- 5. Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A randomized, placebo-controlled, preoperative trial of this compound in subjects with colorectal adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits de novo purine synthesis in lymphoblasts of children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does this compound enhance efficacy of acute lymphoblastic leukemia maintenance therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopurinol Dose-Response Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with kidney diseases, hypertension, and cardiovascular disorders.[1] Allopurinol is a cornerstone therapy for hyperuricemia, acting as a xanthine oxidase inhibitor to reduce uric acid production.[2][3] Establishing a clear dose-response relationship is critical in preclinical studies to determine the optimal therapeutic dosage, evaluate efficacy, and understand the pharmacological profile of this compound and its analogues. Rodent models, particularly those with induced hyperuricemia, are invaluable for these investigations.
These application notes provide a comprehensive guide to designing and conducting this compound dose-response studies in rodents, including detailed protocols for model induction and key biochemical assays.
Mechanism of Action of this compound
This compound is a structural analogue of the purine base hypoxanthine.[4][5] It competitively inhibits xanthine oxidase, the enzyme responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid.[3][6] this compound is rapidly metabolized in the liver to its active metabolite, oxypurinol (or alloxanthine), which is also a potent inhibitor of xanthine oxidase and has a longer half-life, contributing to the sustained therapeutic effect.[2][4][6] By blocking this final step in purine catabolism, this compound decreases the production of uric acid, thereby lowering its concentration in plasma and urine.[5] This reduction helps prevent the formation of urate crystals in joints and tissues.[6]
References
- 1. e-century.us [e-century.us]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: mechanism of action and clinical efficacy_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Application Note: Cell-Based Assay for Measuring Xanthine Oxidase Inhibition by Allopurinol
Introduction
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation and overactivity of xanthine oxidase can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing gout and other conditions associated with hyperuricemia. Allopurinol, a structural isomer of hypoxanthine, is a widely used xanthine oxidase inhibitor. It acts as a substrate for the enzyme and is converted to its active metabolite, oxypurinol, which then binds tightly to the reduced molybdenum site of the enzyme, inhibiting its activity.
This application note provides a detailed protocol for a cell-based assay to determine the inhibitory potential of this compound on xanthine oxidase activity. The assay involves inducing cellular xanthine oxidase activity, treating the cells with various concentrations of the inhibitor, and subsequently measuring the production of uric acid in the cell culture supernatant. A parallel cell viability assay is also described to ensure that the observed reduction in uric acid is due to specific enzyme inhibition and not cellular toxicity.
Principle of the Assay
The cell-based assay quantifies the activity of intracellular xanthine oxidase by measuring its end product, uric acid. Cells are first cultured and then treated with a substrate, such as hypoxanthine or xanthine, to stimulate uric acid production. Concurrently, the cells are exposed to varying concentrations of this compound. The inhibitory effect of this compound is determined by measuring the concentration of uric acid in the cell culture medium. A decrease in uric acid levels in the presence of this compound, without a significant decrease in cell viability, indicates successful inhibition of xanthine oxidase.
Signaling Pathway and Inhibition
The following diagram illustrates the terminal steps of purine catabolism and the mechanism of this compound inhibition.
Caption: Mechanism of Xanthine Oxidase inhibition by this compound.
Experimental Workflow
The overall workflow for the cell-based xanthine oxidase inhibition assay is depicted below.
Caption: Workflow for the cell-based XO inhibition assay.
Materials and Reagents
-
Cell Line: Human liver carcinoma cell line (HepG2) or human umbilical vein endothelial cells (EA.hy926).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound
-
Hypoxanthine
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Assay Kits:
-
Uric Acid Assay Kit (colorimetric or fluorometric)
-
Cell Viability Assay Kit (e.g., MTT, PrestoBlue™, or CCK-8)
-
-
Equipment:
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
-
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
This compound Treatment and Substrate Addition
-
Prepare a stock solution of this compound (e.g., 10 mM in 0.1 M NaOH, then diluted in medium).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Prepare a stock solution of the substrate, hypoxanthine (e.g., 10 mM in cell culture medium). Dilute to the desired working concentration (e.g., 200 µM).
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and no this compound as a vehicle control (100% activity).
-
Immediately add 100 µL of the hypoxanthine working solution to all wells except the background control.
-
Incubate the plate for an appropriate time (e.g., 2 to 24 hours) at 37°C in a 5% CO2 incubator.
Measurement of Uric Acid
-
After incubation, carefully collect 50-100 µL of the supernatant from each well for the uric acid assay.
-
Perform the uric acid measurement according to the manufacturer's protocol of the chosen assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance or fluorescence on a microplate reader.
-
Calculate the concentration of uric acid in each well based on a standard curve.
Cell Viability Assay
-
After collecting the supernatant, perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of the tested concentrations of this compound.
-
For an MTT assay, for example:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculate the percentage of cell viability relative to the untreated control cells.
Data Analysis and Presentation
-
Calculate the Percentage of Xanthine Oxidase Inhibition:
-
Inhibition (%) = [1 - (UA_sample - UA_blank) / (UA_vehicle - UA_blank)] x 100
-
Where:
-
UA_sample is the uric acid concentration in the presence of this compound.
-
UA_vehicle is the uric acid concentration in the absence of this compound (vehicle control).
-
UA_blank is the background uric acid concentration (medium only).
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of xanthine oxidase activity.
-
Sample Data Table
The following table presents sample data for this compound-mediated inhibition of xanthine oxidase and its effect on cell viability.
| This compound (µM) | Uric Acid (µM) (Mean ± SD) | % Inhibition | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 52.5 ± 3.1 | 0 | 100 ± 4.5 |
| 1 | 45.2 ± 2.8 | 13.9 | 99.1 ± 5.2 |
| 10 | 28.1 ± 1.9 | 46.5 | 98.5 ± 4.8 |
| 50 | 15.3 ± 1.5 | 70.9 | 97.2 ± 5.5 |
| 100 | 8.9 ± 1.1 | 83.0 | 96.8 ± 4.9 |
| 200 | 6.2 ± 0.9 | 88.2 | 95.4 ± 6.1 |
IC50 Value Summary
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | ~9.5 |
| This compound | EA.hy926 | ~12.3 |
Note: The data presented in these tables are for illustrative purposes only and may not reflect actual experimental results.
Conclusion
This application note provides a comprehensive framework for conducting a cell-based assay to evaluate the inhibitory activity of compounds like this compound against xanthine oxidase. By quantifying the reduction in uric acid production in a cellular context, this assay offers a more physiologically relevant model compared to cell-free enzyme assays. The inclusion of a cytotoxicity assay is critical for distinguishing true enzymatic inhibition from non-specific effects on cell health. This protocol can be adapted for high-throughput screening of novel xanthine oxidase inhibitors in drug discovery and development.
Application Notes and Protocols: Assessing Allopurinol's Impact on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the multifaceted impact of allopurinol on reactive oxygen species (ROS) production. This compound, a structural isomer of hypoxanthine, is primarily known as a competitive inhibitor of xanthine oxidase, a key enzyme in purine metabolism that generates ROS.[1][2] Beyond this primary mechanism, this compound and its active metabolite, oxypurinol, have been shown to exhibit direct free radical scavenging and antioxidant properties, particularly at higher concentrations.[3]
This document outlines the core signaling pathways affected by this compound, provides detailed experimental protocols to quantify its effects on ROS, and presents quantitative data from various studies in a structured format for easy comparison.
Core Signaling Pathway and Mechanism of Action
This compound's primary effect on ROS stems from its inhibition of xanthine oxidase (XO). XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. During these reactions, molecular oxygen is reduced, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[4] By inhibiting XO, this compound curtails this significant source of cellular ROS.[2] This is particularly relevant in conditions of ischemia-reperfusion injury where XO activity is upregulated.[5]
Beyond XO inhibition, this compound can directly scavenge hydroxyl radicals and hypochlorous acid, contributing to its overall antioxidant effect.[3] This dual action makes it a valuable tool for studying and mitigating oxidative stress in various pathological conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in reducing markers of oxidative stress.
Table 1: Effect of this compound on Markers of Lipid Peroxidation
| Marker | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Malondialdehyde (MDA) | Patients with Chronic Heart Failure | 300 mg/day | 33% reduction in plasma MDA levels | [6] |
| Lipid Hydroperoxides | Horses (Intense Exercise) | 30 mg/kg | Significant reduction from 492.7 µM to 217.5 µM | [7] |
| F2-Isoprostanes | Patients with high baseline oxidative stress | High dose | Significant reduction in F2-isoprostane levels | [6] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Glutathione Levels
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Oxidized Glutathione (GSSG) | Horses (Intense Exercise) | 30 mg/kg | Reduction from 87.2 µM to 63.8 µM | [7] |
| Glutathione Redox Ratio (GRR) | Horses (Intense Exercise) | 30 mg/kg | Reduction from 8.9% to 6.8% | [7] |
| Superoxide Dismutase (SOD) | Rats (Hypoxia/Hyperoxia) | 50 mg/kg | Increased activity | [8] |
| Catalase (CAT) | Rats (Hypoxia/Hyperoxia) | 50 mg/kg | Increased activity | [8] |
| Glutathione Peroxidase (GPx) | Rats (Hypoxia/Hyperoxia) | 50 mg/kg | Increased activity | [8] |
Table 3: In Vitro Inhibition of Xanthine Oxidase and ROS Production
| Parameter | Model System | This compound Concentration | IC50 / Effect | Reference |
| Xanthine Oxidase Activity | In vitro enzyme assay | 0 - 1.25 µM | IC50 = 2.84 ± 0.41 µM | [9] |
| Superoxide Production | In vitro (XO + this compound) | 10 µM and 20 µM | Produced 2.8 µM superoxide radical | [4] |
| ROS Levels | Fibroblast-like synoviocytes | 500 µmol/L | Inhibition of ROS production | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on ROS.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) by Flow Cytometry
This protocol describes the quantification of total intracellular ROS in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HUVECs, fibroblasts)
-
6-well plates
-
This compound stock solution
-
ROS inducer (e.g., H₂O₂) (optional)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate controls: untreated cells, vehicle-treated cells, and a positive control (e.g., cells treated with an ROS inducer like H₂O₂).
-
Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate the plates at 37°C for 30 minutes in the dark.[12]
-
-
Cell Harvesting:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate until the cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes.
-
-
Flow Cytometry Analysis:
In Vitro Xanthine Oxidase Activity Assay
This spectrophotometric assay measures the direct inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.5).
-
Prepare a 150 µM xanthine solution in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
25 µL of this compound solution (or vehicle for control)
-
25 µL of xanthine oxidase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 150 µL of the xanthine solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate spectrophotometer. The increase in absorbance is due to the formation of uric acid.
-
Data Analysis: Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring MDA, a byproduct, in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
MDA Lysis Buffer (with BHT)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation:
-
For cultured cells (2 x 10⁶), homogenize in 300 µL of ice-cold MDA Lysis Buffer containing BHT.
-
For tissue (10 mg), homogenize in 300 µL of ice-cold MDA Lysis Buffer with BHT.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.
-
-
Reaction:
-
To 200 µL of the supernatant, add 200 µL of 10% TCA and 200 µL of 0.67% TBA.
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and measure the absorbance at 532 nm.
-
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that dismutates superoxide radicals.
Materials:
-
Cell or tissue lysates
-
SOD Assay Kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a specific buffer followed by centrifugation.
-
Assay Principle: Most commercial kits utilize a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or a water-soluble tetrazolium salt) which then react with a detector molecule to produce a colored product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color development.
-
Protocol: Follow the specific protocol provided with the commercial SOD assay kit. This will generally involve adding the sample, the superoxide-generating system, and the detector molecule to a 96-well plate and measuring the absorbance at a specific wavelength over time.
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units/mg of protein.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides.
Materials:
-
Cell or tissue lysates
-
GPx Assay Kit (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions.
-
Assay Principle: These assays are typically coupled enzymatic reactions. GPx reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH using NADPH as a reducing agent. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[10]
-
Protocol: Adhere to the detailed steps provided in the commercial GPx assay kit. This involves mixing the sample with a reaction mixture containing GSH, GR, NADPH, and the peroxide substrate in a 96-well plate.[10]
-
Measurement and Calculation: The decrease in absorbance at 340 nm is measured over time. The GPx activity is proportional to the rate of NADPH consumption and is expressed as units/mg of protein.[10]
Concluding Remarks
The protocols and data presented provide a robust framework for investigating the effects of this compound on reactive oxygen species. By employing these assays, researchers can elucidate the specific mechanisms of action of this compound in various experimental models, contributing to a deeper understanding of its therapeutic potential in diseases associated with oxidative stress. It is recommended to use multiple assays to obtain a comprehensive profile of this compound's antioxidant activity.
References
- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 2. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 3. content.abcam.com [content.abcam.com]
- 4. nwlifescience.com [nwlifescience.com]
- 5. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 6. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. raybiotech.com [raybiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 14. cosmobiousa.com [cosmobiousa.com]
Application of Allopurinol in Animal Models of Diabetic Cardiomyopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing allopurinol in preclinical animal models of diabetic cardiomyopathy (DCM). The information is curated from recent studies to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of this compound in mitigating the pathological effects of diabetes on the heart.
Introduction and Rationale
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional abnormalities of the myocardium, independent of coronary artery disease and hypertension. A key contributor to the pathogenesis of DCM is hyperglycemia-induced oxidative stress. This compound, a competitive inhibitor of the enzyme xanthine oxidase, reduces the production of uric acid and, crucially, reactive oxygen species (ROS).[1] This mechanism of action makes this compound a compelling candidate for therapeutic intervention in DCM.[2][3] Studies in animal models have demonstrated that this compound can attenuate cardiac dysfunction, reduce oxidative stress, inhibit apoptosis, and mitigate fibrosis associated with diabetes.[2][4][5]
Key Signaling Pathways
The therapeutic effects of this compound in diabetic cardiomyopathy are primarily attributed to its ability to inhibit xanthine oxidase, leading to a reduction in oxidative stress. This, in turn, modulates several downstream signaling pathways. A significant pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus, where it activates antioxidant response elements (ARE) to induce the expression of protective genes.[6] this compound has been shown to activate Nrf2, potentially by reducing Keap1 levels, thereby enhancing the cellular antioxidant defense mechanisms and mitigating autophagy over-activation seen in DCM.[3][6][7]
References
- 1. droracle.ai [droracle.ai]
- 2. Xanthine oxidase inhibitor this compound attenuates the development of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces oxidative stress and activates Nrf2/p62 to attenuate diabetic cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitor this compound attenuates the development of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates left ventricular dysfunction in rats with early stages of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and activates Nrf2/p62 to attenuate diabetic cardiomyopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Analytical Impurity Profiling of Bulk Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol is a widely used medication for the management of hyperuricemia and gout. The purity of bulk this compound is critical to its safety and efficacy. Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the impurity profiling of bulk this compound, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
As per ICH guidelines, impurities in new drug substances need to be identified and qualified.[1][2][3] Organic impurities can arise from starting materials, by-products of the synthesis process, intermediates, degradation products, and reagents.[4] Inorganic impurities may also be present, stemming from the manufacturing process.[4] This document outlines robust analytical methodologies to ensure the quality and safety of bulk this compound.
Analytical Techniques for Impurity Profiling
Several analytical techniques are employed for the impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods due to their high sensitivity, specificity, and resolution.[5][6] These chromatographic techniques, often coupled with mass spectrometry (MS), allow for the separation, identification, and quantification of various impurities.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of this compound and its impurities.
Table 1: Method Validation Parameters for this compound Impurities by HPLC/UPLC
| Impurity | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | % Recovery | Reference |
| This compound | 2.5 - 15 | >0.999 | 1.36 | 4.09 | 99.01 - 100.83 | [8] |
| This compound | 5 - 100 | >0.9999 | 0.051 | 0.156 | 98.43 (Assay) | [9] |
| Impurity A | 0.1 - 0.5 | 0.999 | 0.01 | 0.03 | 99.54 | [10] |
| Impurity A | LOQ - 1.6 ppm | >0.999 | 0.01 ppm | 0.03 ppm | 97.38 - 107.90 | [11] |
| Impurity B | LOQ - 1.6 ppm | >0.999 | 0.01 ppm | 0.03 ppm | 97.67 - 102.34 | [11] |
| Impurity C | LOQ - 1.6 ppm | >0.999 | 0.01 ppm | 0.03 ppm | 99.30 - 102.92 | [11] |
| Impurity D | LOQ - 1.6 ppm | >0.999 | 0.01 ppm | 0.03 ppm | 98.25 - 103.23 | [11] |
| Impurity E | LOQ - 1.6 ppm | >0.999 | 0.01 ppm | 0.03 ppm | 97.23 - 102.33 | [11] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 5N HCl, 100°C, 2 hours | Significant degradation | [12] |
| Base Hydrolysis | 5N NaOH, 100°C, 2 hours | Significant degradation | [12] |
| Oxidative Degradation | 10% H₂O₂, RT | Significant degradation | [9] |
| Thermal Degradation | 80°C | Significant degradation | [9] |
| Photolytic Degradation | 254 nm | Significant degradation | [9] |
| Neutral Hydrolysis | Water, 90°C, 1 hour | Degradation observed | [13] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of this compound and its Related Substances
This protocol is a generalized procedure based on common parameters found in the literature for the analysis of this compound and its impurities.[5][10][11]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M aqueous ammonium acetate, pH adjusted to 3.5 with trifluoroacetic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: A time-based gradient program should be optimized to achieve separation of all impurities. A typical starting point could be a linear gradient from 32% to 85% Mobile Phase B over 40 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.[7]
3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (20:80 v/v).[7]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).[7]
-
Impurity Standard Stock Solutions: Prepare individual stock solutions of known impurities (A, B, C, D, E) in the diluent.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of the this compound sample and spike it with known amounts of each impurity standard.[11]
-
Sample Solution: Accurately weigh and dissolve the bulk this compound sample in the diluent to achieve a final concentration of 1 mg/mL.[7]
4. System Suitability
-
Inject the standard solution multiple times (typically 5 or 6).
-
The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should not be more than 1.5.
-
The resolution between any two adjacent peaks should be not less than 1.5.
5. Analysis
-
Inject the diluent as a blank.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to this compound and its impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity in the bulk this compound sample.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]
1. Acid Degradation
-
Dissolve a known amount of this compound in a suitable solvent and add 1 M hydrochloric acid.[13]
-
Heat the solution (e.g., at 90°C for 1 hour).[13]
-
Neutralize the solution and dilute to a known concentration with the mobile phase.[13]
-
Analyze by HPLC.
2. Base Degradation
-
Dissolve a known amount of this compound in a suitable solvent and add 1 M sodium hydroxide.[13]
-
Heat the solution (e.g., at 90°C for 1 hour).[13]
-
Neutralize the solution and dilute to a known concentration with the mobile phase.[13]
-
Analyze by HPLC.
3. Oxidative Degradation
-
Dissolve a known amount of this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known concentration with the mobile phase.
-
Analyze by HPLC.
4. Thermal Degradation
-
Expose the solid bulk this compound to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).[6]
-
Dissolve the heat-treated sample in the diluent to a known concentration.
-
Analyze by HPLC.
5. Photolytic Degradation
-
Expose the solid bulk this compound to UV light (e.g., 254 nm) for a specified duration.[13]
-
Dissolve the photo-degraded sample in the diluent to a known concentration.
-
Analyze by HPLC.
Visualizations
Relationship between this compound and its Impurities
Caption: Relationship between this compound and its potential impurities.
Workflow for Impurity Profiling of Bulk this compound
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Establishing a Pharmacokinetic Profile of Allopurinol in Canines
For: Researchers, scientists, and drug development professionals.
Subject: A comprehensive guide to determining the pharmacokinetic profile of allopurinol and its active metabolite, oxypurinol, in a canine model. This document provides detailed experimental protocols and data presentation standards.
Introduction
This compound is a widely used medication in veterinary medicine, primarily for the management of hyperuricosuria and the prevention of urate urolithiasis, particularly in predisposed breeds like Dalmatians.[1] It functions as a competitive inhibitor of the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By blocking this pathway, this compound reduces the production of uric acid. The primary active metabolite of this compound, oxypurinol, also inhibits xanthine oxidase and has a longer half-life than the parent drug.[2][3] Understanding the pharmacokinetic profile of this compound and oxypurinol in canines is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential side effects, such as the formation of xanthine stones.[1]
These application notes provide a detailed protocol for conducting a pharmacokinetic study of this compound in canines, from drug administration to sample analysis and data interpretation.
Data Presentation: Pharmacokinetic Parameters of this compound in Canines
The following tables summarize key pharmacokinetic parameters for this compound and its metabolite oxypurinol, derived from studies in healthy Beagle and Dalmatian dogs. These values can serve as a reference for expected outcomes in similar studies.
Table 1: Pharmacokinetic Parameters of this compound in Canines Following Oral Administration
| Parameter | 10 mg/kg (Dalmatians)[4] | 7.5 mg/kg (Beagles)[2][3] | 15 mg/kg (Beagles)[2][3] |
| Cmax (µg/mL) | 6.43 ± 0.18 | - | - |
| Tmax (h) | 1.9 ± 0.1 | - | - |
| t½ el (h) | 2.69 ± 0.14 | - | - |
| Vd/F (L/kg) | 1.17 ± 0.07 | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Canines Following Intravenous Administration
| Parameter | 6 mg/kg (Dalmatians)[4] | 5 mg/kg (Beagles)[2][3] | 10 mg/kg (Beagles)[2][3] |
| C₀ (µg/mL) | 5.26 ± 0.34 | - | - |
| t½ (h) | 2.22 ± 0.20 | - | - |
| Vd (L/kg) | 1.14 ± 0.07 | - | - |
| Clearance (L/kg·h) | 0.36 ± 0.03 | - | - |
Note: '-' indicates data not available in the cited sources. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, t½ el = Elimination half-life, Vd/F = Apparent volume of distribution after oral administration, C₀ = Initial plasma concentration, t½ = Half-life, Vd = Volume of distribution.
Experimental Protocols
This section outlines the detailed methodology for conducting a pharmacokinetic study of this compound in a canine model.
Animal Model and Housing
-
Species: Healthy adult dogs (e.g., Beagles, Dalmatians).[2][3][5]
-
Health Status: All animals should be declared healthy based on a thorough physical examination and routine hematology and serum chemistry profiles.
-
Housing: Dogs should be housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle) and provided with a standard diet and water ad libitum. A washout period of at least two weeks should be implemented between different drug administrations.[4]
Drug Administration
3.2.1 Oral Administration
-
Dosage: A common oral dose for pharmacokinetic studies is 10-15 mg/kg.[2][3][4]
-
Procedure: Administer the appropriate dose of this compound orally. The administration can be with or without food, as studies have shown that food does not significantly affect the bioavailability of this compound in dogs.[2][3]
3.2.2 Intravenous Administration
-
Dosage: A typical intravenous dose is between 5-10 mg/kg.[2][3][4]
-
Procedure: Administer this compound as an intravenous bolus injection.
Blood Sample Collection
-
Procedure: Collect whole blood samples (approximately 2-3 mL) from a suitable vein (e.g., cephalic or jugular vein) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Time Points: A typical blood sampling schedule for an oral administration study would be at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 7, 10, and 12 hours post-administration. For intravenous administration, earlier time points may be necessary.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. The plasma should then be transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: Quantification of this compound and Oxypurinol
A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common and reliable technique for the simultaneous quantification of this compound and oxypurinol in canine plasma.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as a LiChrospher® 100 RP-8 (5 µm).
-
Mobile Phase: A mixture of aqueous and organic solvents, for example, a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: A typical flow rate is 0.7 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: A protein precipitation method is commonly used. An internal standard (e.g., acyclovir) is added to the plasma samples, followed by a protein precipitating agent (e.g., a methanol/acetonitrile mixture). After centrifugation, the supernatant is injected into the HPLC system.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Pharmacokinetic Data Analysis
-
The plasma concentration-time data for this compound and oxypurinol should be analyzed using non-compartmental or compartmental methods.
-
Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the metabolic conversion of this compound to its active metabolite, oxypurinol, through the action of xanthine oxidase.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Canine Pharmacokinetic Study
This diagram outlines the key steps involved in conducting a pharmacokinetic study of this compound in canines.
Caption: Canine pharmacokinetic study workflow.
References
- 1. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Bioavailability and pharmacokinetics of intravenously and orally administered this compound in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in Dalmatian dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of two diets on pharmacokinetic parameters of this compound and oxypurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allopurinol Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing allopurinol dosage for in vivo animal studies.
Troubleshooting Guide
Researchers may encounter several issues during in vivo experiments with this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma uric acid levels between animals in the same group. | - Inconsistent drug administration (e.g., variable gavage volume).- Differences in food and water intake, as purine content in the diet can affect uric acid levels.- Site-specific absorption of this compound in the gastrointestinal tract.[1]- Individual differences in drug metabolism. | - Ensure precise and consistent administration techniques for all animals.- Standardize diet and monitor food and water consumption.- Consider a different route of administration if oral dosing proves too variable. |
| Lack of efficacy (no significant reduction in uric acid levels). | - Insufficient dosage.- Poor bioavailability due to formulation issues (e.g., precipitation).- Rapid metabolism and clearance of this compound and its active metabolite, oxypurinol.[2]- The animal model may have a very high baseline uric acid level requiring a higher dose.[3][4][5] | - Perform a dose-response study to determine the optimal dose.[6]- Ensure the this compound formulation is a homogenous solution or suspension.- Increase dosing frequency or consider a continuous delivery method (e.g., osmotic mini-pumps).- Re-evaluate the hyperuricemia induction model to ensure it is appropriate for the study goals.[7] |
| Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy, skin rash). | - The administered dose is too high.- Renal impairment in the animal model, leading to drug accumulation.[8]- Formation of xanthine bladder stones with higher doses.[9] | - Reduce the this compound dosage.- Monitor renal function (e.g., serum creatinine) before and during the study.[10][11]- Ensure animals have free access to water to prevent stone formation.[9]- If adverse effects persist, consider alternative xanthine oxidase inhibitors. |
| Precipitation of this compound in the dosing solution. | - this compound has poor aqueous solubility.[12][13][14]- The concentration of this compound exceeds its solubility in the chosen vehicle. | - Prepare fresh solutions daily.[12]- Use a co-solvent like DMSO to initially dissolve this compound before diluting with an aqueous buffer.[12]- Consider formulating this compound as a suspension with appropriate suspending agents. |
Frequently Asked Questions (FAQs)
What is a good starting dose for this compound in rodent models?
A common starting point for this compound in rodent models is in the range of 10-100 mg/kg, administered orally. However, the optimal dose can vary significantly depending on the specific animal model, the method used to induce hyperuricemia, and the desired level of uric acid reduction. A pilot dose-response study is highly recommended.
Table 1: Reported this compound Dosages in Rodent Models
| Animal Model | Dosage | Route of Administration | Notes |
| Rats | 30-100 mg/kg/day | Oral | Effective in reducing serum uric acid in hyperuricemic models.[15] |
| Uricase-deficient rats | 30 mg/kg for 5 days | Oral | Lowered serum uric acid from ~65 µg/ml to ~30 µg/ml.[16] |
| Mice | 3 mg/kg | Intraperitoneal | Significantly decreased plasma uric acid levels in an oxonate-induced hyperuricemia model.[17] |
| Mice | 50 or 100 mg/kg | Intraperitoneal | Used in a study on pregnant mice, with higher doses showing some fetal effects.[18] |
What are the different routes of administration for this compound?
This compound can be administered through various routes, each with its own advantages and disadvantages.
-
Oral (p.o.): The most common route for long-term studies. It can be administered via oral gavage, in drinking water, or mixed with food.[9] However, absorption can be variable and may be site-specific within the GI tract.[1]
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for acute studies or when precise control over plasma concentration is needed.[6][10]
-
Intraperitoneal (i.p.): A common alternative to i.v. administration in rodents, offering rapid absorption.
How should I prepare this compound for administration?
This compound has limited solubility in water.[14] For oral administration, it is often prepared as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC). For i.v. or i.p. injections, a clear, sterile solution is required.
Protocol for Preparing an this compound Solution for Injection:
-
This compound is sparingly soluble in aqueous buffers.[12]
-
To maximize solubility, first dissolve this compound in an organic solvent like DMSO.[12]
-
Then, dilute the DMSO-allopurinol solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[12]
-
A 1:10 solution of DMSO:PBS can achieve a solubility of approximately 0.1 mg/ml.[12]
-
It is recommended not to store the aqueous solution for more than one day.[12]
How can I monitor the efficacy of this compound treatment?
The primary method for monitoring efficacy is by measuring uric acid levels in biological samples.
-
Serum/Plasma Uric Acid: The most direct measure of this compound's effect. Blood samples can be collected at various time points to assess the extent and duration of uric acid reduction.[10][11]
-
24-hour Urine Collection: Allows for the measurement of urinary uric acid excretion.[19]
-
Xanthine Oxidase (XO) Activity: Measuring XO activity in tissues like the liver and intestine can directly assess the inhibition of the target enzyme.[20][21]
How do I measure Xanthine Oxidase (XO) activity?
XO activity is typically measured using a coupled enzyme assay that results in a colorimetric or fluorometric product.[20] Several commercial kits are available for this purpose.
Experimental Protocol: Measurement of Xanthine Oxidase Activity in Tissue Homogenates
This protocol is a generalized procedure based on commercially available kits.[21][22]
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the sample supernatant (e.g., 1-50 µL) to the wells of a 96-well plate. It is advisable to test several sample volumes to ensure the readings fall within the standard curve range.
-
Prepare a standard curve using the provided XO standard.
-
Prepare a reaction mix containing the assay buffer, substrate (e.g., xanthine or hypoxanthine), and a probe that reacts with the hydrogen peroxide produced by the XO reaction.[20][22]
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes).
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[20]
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the XO activity in the samples based on the standard curve.
-
What are the potential adverse effects of this compound in animals?
While generally considered safe, this compound can cause adverse effects, particularly at high doses or with long-term administration.[23]
-
Gastrointestinal upset: Vomiting and diarrhea may occur.[9]
-
Xanthine urolithiasis: Inhibition of xanthine oxidase can lead to an accumulation of xanthine, which can precipitate in the urinary tract to form stones.[9][24]
-
Renal and Hepatic Effects: Use with caution in animals with pre-existing kidney or liver impairment, as this can lead to drug accumulation.[23][25] Monitoring of liver and kidney function is recommended.[9][11]
Visualizations
Signaling Pathway
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Experimental Workflow
Caption: Workflow for an in vivo this compound dose-finding study.
Logical Relationship Diagram
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. This compound absorption from different sites of the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the dose-response relationship of this compound: predicting the optimal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the dose–response relationship of this compound: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetics of intravenously and orally administered this compound in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia | PLOS One [journals.plos.org]
- 17. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. mednexus.org [mednexus.org]
- 20. abcam.com [abcam.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. This compound (Zyloprim®) for Cats and Dogs [petplace.com]
- 24. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 25. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Technical Support Center: Ensuring the Stability of Allopurinol and Oxypurinol in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of allopurinol and its active metabolite, oxypurinol, instability in plasma samples. Adherence to proper sample handling and analytical procedures is critical for obtaining accurate and reproducible results in pharmacokinetic and other research studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound and oxypurinol instability in plasma samples?
A1: The instability of this compound and oxypurinol in plasma can be attributed to several pre-analytical factors. The primary cause is the enzymatic conversion of this compound to oxypurinol by xanthine oxidase (XO) and aldehyde oxidase (AO), which can continue ex vivo if not properly handled. Other factors include suboptimal storage temperatures, improper pH, and the choice of anticoagulant.
Q2: What is the recommended anticoagulant for collecting blood samples for this compound and oxypurinol analysis?
A2: While several studies have successfully used sodium heparin, EDTA is also a suitable anticoagulant. It is crucial to prevent clotting, as the clotting process can alter the plasma composition. Consistency in the choice of anticoagulant across all samples in a study is paramount to avoid variability.
Q3: How should plasma samples be stored to ensure the stability of this compound and oxypurinol?
A3: For long-term storage, plasma samples should be kept frozen at -20°C or, ideally, at -70°C. For short-term storage (up to 24 hours), samples can be kept at 4°C. It is critical to minimize the time samples spend at room temperature to prevent enzymatic degradation.[1][2]
Q4: Can freeze-thaw cycles affect the stability of this compound and oxypurinol in plasma?
A4: Studies have shown that this compound and oxypurinol are stable for a limited number of freeze-thaw cycles (typically up to three).[1] However, to ensure the highest sample integrity, it is best practice to aliquot plasma into smaller volumes before freezing to avoid repeated thawing of the entire sample.
Q5: What is the optimal pH for maintaining the stability of this compound and oxypurinol in plasma?
A5: While specific studies on the optimal pH for plasma stability are limited, maintaining a neutral to slightly acidic pH is generally advisable for many small molecule drugs. The use of formic acid in the extraction solvent during sample preparation, as seen in many validated methods, helps to acidify the sample and precipitate proteins, which can also help in preserving the analytes.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and oxypurinol in plasma samples.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Enzymatic conversion to oxypurinol: Xanthine oxidase and aldehyde oxidase activity in the plasma sample after collection. | - Process blood samples as quickly as possible after collection. - Keep samples on ice during processing. - Consider the use of a xanthine oxidase inhibitor, such as febuxostat, added to the collection tube (for research purposes only, not for clinical samples unless validated). |
| Suboptimal extraction: Inefficient protein precipitation or liquid-liquid extraction. | - Optimize the protein precipitation method. A mixture of acetone and acetonitrile (50:50, v/v) has been shown to improve recovery.[2] - Ensure the pH of the extraction solvent is appropriate. The addition of formic acid is common in validated methods.[3] | |
| High variability between replicate measurements | Inconsistent sample handling: Differences in the time between blood collection and plasma separation, or variations in storage conditions. | - Standardize the entire sample handling workflow, from collection to analysis. - Ensure all samples are treated identically. |
| Matrix effects: Interference from other components in the plasma that can suppress or enhance the analyte signal in mass spectrometry. | - Use a stable isotope-labeled internal standard for both this compound and oxypurinol to compensate for matrix effects. - Evaluate matrix effects during method validation by comparing the response of the analytes in extracted blank plasma from different sources to the response in a neat solution. | |
| Degradation of analytes during sample storage | Improper storage temperature: Storing samples at room temperature for extended periods or at -20°C for very long-term storage. | - For long-term storage (months), use a -70°C or -80°C freezer. - For short-term storage (hours to a few days), store at 4°C or on ice.[1] |
| Repeated freeze-thaw cycles: Thawing and refreezing samples multiple times. | - Aliquot plasma samples into single-use vials before the initial freezing to avoid the need for repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin or EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled polypropylene cryovials in volumes suitable for single-use analysis.
-
Storage: Immediately store the plasma aliquots at -70°C or lower until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard solution (e.g., deuterated this compound and oxypurinol).
-
Protein Precipitation: Add 300-400 µL of cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid or an acetone:acetonitrile 50:50 v/v mixture).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Visualizations
Caption: Workflow for plasma sample handling and preparation.
Caption: this compound to oxypurinol degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Allopurinol Efficacy in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical evaluation of allopurinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a structural analog of the natural purine base, hypoxanthine.[1][2] It primarily works by inhibiting the enzyme xanthine oxidase (XO).[3][4] This enzyme is responsible for the final two steps in purine catabolism: the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][5] this compound is metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine), which also inhibits xanthine oxidase.[2][3][6] The inhibition of this enzyme reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[2]
Q2: Why does this compound show limited anti-inflammatory effects in some gout models?
A2: While this compound is highly effective at lowering serum urate levels, its direct anti-inflammatory effects are limited.[7][8][9] Gouty arthritis is characterized not only by hyperuricemia but also by a strong inflammatory response triggered by monosodium urate (MSU) crystals, which involves the activation of the NLRP3 inflammasome.[7][8] this compound's mechanism does not directly target these downstream inflammatory pathways. For this reason, studies sometimes explore combination therapies, pairing this compound with specific anti-inflammatory agents like NLRP3 inflammasome inhibitors to achieve both urate reduction and inflammation control.[7][8][9]
Q3: What are the key differences between this compound and its active metabolite, oxypurinol?
A3: this compound is rapidly converted to oxypurinol by xanthine oxidase.[10] The hypouricemic (urate-lowering) effect of this compound is largely attributed to oxypurinol.[11] A key difference lies in their pharmacokinetics; this compound has a short half-life of about 1 to 2 hours, while oxypurinol has a much longer half-life of approximately 15 to 23 hours.[6][11] This longer half-life of the active metabolite contributes to the sustained effect of the drug.[3] While both inhibit xanthine oxidase, the precise mechanisms and strength of inhibition can differ.[5]
Q4: Which preclinical model is best suited for my study?
A4: The choice of model depends on the specific research question:
-
For Hyperuricemia:
-
Potassium Oxonate (PO)-Induced Hyperuricemia: This is a common model where PO, a uricase inhibitor, is administered to rodents (like rats or mice) to induce high levels of uric acid, mimicking human metabolic conditions.[7][12] It is often combined with a purine precursor like hypoxanthine.[12]
-
UOX-KO (Urate Oxidase Knockout) Mice: These genetically modified mice lack the Uox gene and spontaneously develop hyperuricemia, providing a model for chronic conditions and for evaluating drugs that lower uric acid.
-
High-Purine Diet Models: Animals, such as quails or chickens, fed a diet rich in purines can develop hyperuricemia.[13][14][15] This model is useful for studying diet-induced hyperuricemia.
-
-
For Gouty Arthritis:
-
MSU Crystal-Induced Arthritis: This is an acute model where monosodium urate (MSU) crystals are injected directly into a joint (intra-articular) or a subcutaneous air pouch in rodents.[7][12] It effectively mimics the acute inflammatory flare of gout and is ideal for testing anti-inflammatory compounds.[12]
-
Troubleshooting Guide
Issue 1: Inconsistent or no significant reduction in serum uric acid levels.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | The effective dose of this compound can vary significantly between species and models. Review literature for established dose ranges for your specific model. Consider performing a dose-response study to determine the optimal dose. For instance, doses can range from 10 mg/kg in rat models of gout to 100 mg/kg in rat models of kidney dysfunction.[9][16] |
| Poor Bioavailability/Rapid Metabolism | This compound is rapidly metabolized to oxypurinol.[11] The oral bioavailability is approximately 79% in humans and may vary in preclinical models.[11] Ensure the formulation and route of administration (e.g., oral gavage, IV) are appropriate and consistent. Check pharmacokinetic data for your species if available.[13][14] |
| Model-Specific Resistance | Some animal models or species may exhibit a poor response. For example, a study in Red-tailed Hawks found that even at doses proven toxic, this compound failed to significantly lower uric acid concentrations, indicating a low therapeutic ratio in that species.[17] |
| Increased Renal Excretion of Oxypurinol | Co-administration of other compounds, particularly uricosuric drugs, can increase the renal clearance of oxypurinol, potentially reducing its efficacy.[11] Review all co-administered substances for potential interactions. |
| Assay Variability | Ensure your method for measuring uric acid is validated and consistent. Run appropriate controls and standards with each assay to rule out technical error. |
Issue 2: Observed toxicity or adverse effects in study animals.
| Potential Cause | Troubleshooting Steps |
| Dose Too High | High doses of this compound have been shown to be toxic in some species.[17] If adverse effects like significant weight loss, lethargy, or mortality are observed, reduce the dose.[7] In a rat study, the control group with induced gouty arthritis showed a noticeable reduction in body weight, which was mitigated by this compound treatment.[7] |
| Renal Impairment | This compound and oxypurinol are excreted renally.[6] In models with pre-existing kidney damage (e.g., 2K1C rats) or in animals where the inducing agent (e.g., potassium oxonate) may cause renal stress, the clearance of oxypurinol can be reduced, leading to accumulation and potential toxicity.[11][16] It is crucial to monitor renal function markers (e.g., creatinine, BUN).[13][14] |
| Species-Specific Sensitivity | Different species can have vastly different tolerances to allopurinorl. Always start with doses reported as safe in the literature for your specific species. |
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of this compound and Oxypurinol (in Humans with Normal Renal Function)
| Parameter | This compound | Oxypurinol | Reference |
| Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [11][18] |
| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | [11][18] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [11][18] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [11][18] |
| Data are presented as mean ± standard deviation. |
Table 2: Efficacy of this compound in a Rat Model of Gouty Arthritis
| Treatment Group | Paw Swelling (mm) | Serum Uric Acid (mg/dL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Disease Control | 2.8 ± 0.15 | 7.8 ± 0.25 | 145 ± 5.2 | 210 ± 8.5 |
| This compound (10 mg/kg) | 1.9 ± 0.11 | 4.2 ± 0.18 | 110 ± 4.1 | 155 ± 6.3 |
| This compound + DSF | 1.2 ± 0.09 | 2.5 ± 0.13 | 85 ± 3.5 | 115 ± 5.1 |
| *Data adapted from a study evaluating this compound (ALP) alone and in combination with Disulfiram (DSF) in a potassium oxonate/MSU crystal-induced rat model.[7][8][9] Values are illustrative representations based on the study's findings. Statistical significance: *p < 0.05, *p < 0.001 compared to Disease Control. |
Experimental Protocols
Protocol 1: Potassium Oxonate and MSU Crystal-Induced Gouty Arthritis in Rats
This protocol describes a widely used model to induce both hyperuricemia and acute gouty inflammation.[7][8][9]
-
Animal Model: Male Albino Wistar rats (150–200 g) are commonly used.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (PO), a uricase inhibitor, typically at a dose of 250 mg/kg, intraperitoneally (i.p.) or orally.
-
This is often performed daily for a set period (e.g., 7 days) to establish stable hyperuricemia. Some protocols may also include co-administration of a purine source like hypoxanthine.[12]
-
-
Induction of Acute Gout Attack:
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg, orally) daily, starting either before or concurrently with the induction agents, for the duration of the treatment period (e.g., 30 days).[7]
-
-
Efficacy Assessment:
-
Paw Swelling: Measure paw volume or diameter using a plethysmometer or digital calipers at regular intervals after MSU injection.
-
Serum Uric Acid: Collect blood samples at baseline and at the end of the study to measure serum uric acid levels using a colorimetric assay kit.
-
Inflammatory Markers: At the end of the study, collect serum or tissue homogenates to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) via ELISA.[8]
-
Histopathology: Euthanize animals and collect the affected joint tissue for histological analysis (e.g., H&E staining) to assess synovial inflammation and inflammatory cell infiltration.[7]
-
Protocol 2: UOX-Knockout (UOX-KO) Mouse Model of Hyperuricemia
This protocol uses a genetic model for spontaneous hyperuricemia.
-
Animal Model: UOX-KO mice on a C57BL/6J background, where the gene for urate oxidase (uricase) is non-functional.
-
Experimental Design:
-
House UOX-KO mice and wild-type controls under standard conditions. Hyperuricemia develops spontaneously in the KO mice.
-
Divide UOX-KO mice into a vehicle control group and an this compound treatment group.
-
-
This compound Administration:
-
Administer this compound orally at a predetermined dose daily for the study duration.
-
-
Efficacy Assessment:
-
Serum Uric Acid: Collect blood samples periodically to monitor the reduction in serum uric acid levels.
-
Renal Function: Monitor levels of blood urea nitrogen (BUN) and creatinine, as these mice can develop renal damage due to uric acid accumulation.
-
Mandatory Visualizations
Caption: this compound and its active metabolite inhibit xanthine oxidase.
Caption: General workflow for preclinical evaluation of this compound.
Caption: Factors contributing to variable this compound efficacy.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. Comparison of pharmacokinetic and pharmacodynamic properties of this compound and benzbromarone in a quail model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of pharmacokinetic and pharmacodynamic properties of this compound and benzbromarone in a quail model of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Further studies on the use of this compound to reduce plasma uric acid concentrations in the Red-tailed Hawk (Buteo jamaicensis) hyperuricaemic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Allopurinol combination therapy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in allopurinol combination therapy studies.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of inconsistent results in this compound combination therapy trials?
Inconsistent results in this compound combination therapy studies can arise from several factors:
-
Patient Population Variability: Differences in patient genetics (e.g., HLA-B*58:01 prevalence), baseline serum uric acid (sUA) levels, renal function, and comorbidities can significantly impact treatment response and adverse event rates.[1][2]
-
Dosing and Titration Regimens: Inconsistent starting doses, titration schedules, and maximum doses of this compound and the combination drug can lead to variability in efficacy and safety outcomes.[1][3] A "start-low, go-slow" approach is often recommended for this compound to reduce the risk of hypersensitivity reactions.[4]
-
Concomitant Medications: The use of other medications, such as diuretics, can affect serum urate levels and the efficacy of urate-lowering therapy.[3]
-
Endpoint Measurement and Timing: Variations in the timing of sUA measurements and the definitions used for gout flares can contribute to differing reported outcomes.[3]
-
Adherence to Therapy: Poor patient adherence to long-term urate-lowering therapy is a common issue that can lead to suboptimal outcomes.[1][5]
Q2: What is the role of HLA-B*58:01 in this compound therapy, and how does it affect combination studies?
The HLA-B*58:01 allele is a strong genetic marker for an increased risk of severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), in patients taking this compound.[2] The prevalence of this allele varies among different ethnic populations, being more common in individuals of Han Chinese, Thai, and Korean descent.[2]
In the context of combination studies, the presence of HLA-B58:01 can be a significant confounding factor. If the distribution of this allele differs between treatment arms, it could lead to an imbalance in the incidence of severe adverse events, potentially skewing the safety profile of the combination therapy. It is recommended to consider screening for HLA-B58:01 in at-risk populations before initiating this compound.[2]
Q3: How do different combination therapies with this compound compare in terms of efficacy?
The efficacy of this compound combination therapies varies depending on the mechanism of the accompanying drug:
-
This compound and Febuxostat (Xanthine Oxidase Inhibitors): While both are xanthine oxidase inhibitors, some studies have suggested that febuxostat may be more effective at lowering sUA than fixed-dose this compound, particularly at the commonly prescribed 300 mg dose of this compound.[6] However, when this compound is titrated to an appropriate dose, its efficacy in controlling gout flares is non-inferior to febuxostat.[7]
-
This compound and Benzbromarone (Uricosuric): Combining this compound with a uricosuric agent like benzbromarone, which increases the renal excretion of uric acid, can lead to a more significant reduction in sUA levels compared to this compound monotherapy.[8][9][10] This combination is often effective in patients who do not reach their target sUA with this compound alone.[8][9]
-
This compound and Colchicine (Anti-inflammatory): Colchicine is often used prophylactically when initiating this compound to reduce the risk of gout flares that can occur in the early stages of urate-lowering therapy.[1] Studies have shown that colchicine prophylaxis significantly reduces the frequency and severity of these flares.[1]
Troubleshooting Guides
Problem 1: Inadequate serum urate (sUA) lowering despite combination therapy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | Review the dosing and titration protocol for both this compound and the combination agent. Ensure that this compound has been titrated to its maximum effective and tolerated dose.[1][3] |
| Poor Patient Adherence | Implement measures to assess and improve patient adherence, such as patient education and regular follow-up.[1][5] |
| Drug-Drug Interactions | Evaluate concomitant medications for potential interactions that may reduce the efficacy of the urate-lowering therapy. For example, some drugs can increase sUA levels. |
| Underlying Medical Conditions | Assess for conditions that can contribute to hyperuricemia, such as renal impairment, and adjust the treatment plan accordingly. |
| Genetic Factors | While less common for efficacy, consider that genetic variations in urate transporters could influence the response to uricosuric agents. |
Problem 2: High incidence of gout flares at the initiation of combination therapy.
| Possible Cause | Troubleshooting Steps |
| Inadequate Anti-inflammatory Prophylaxis | Ensure that patients are receiving adequate anti-inflammatory prophylaxis, such as colchicine or NSAIDs, for the recommended duration (typically 3-6 months) after initiating or escalating urate-lowering therapy.[11] |
| Rapid sUA Reduction | A rapid decrease in sUA can trigger gout flares. Consider a more gradual titration of the urate-lowering therapy.[4] |
| Patient Education | Educate patients about the possibility of initial flares and the importance of adhering to prophylactic medication to manage these events.[1] |
Problem 3: Unexpected adverse events or safety signals.
| Possible Cause | Troubleshooting Steps |
| Genetic Predisposition (HLA-B58:01) | For severe cutaneous reactions with this compound-containing regimens, consider the role of the HLA-B58:01 allele, especially in at-risk populations.[2] |
| Drug-Drug Interactions | Review all concomitant medications for potential interactions that could increase the risk of adverse events. For example, combining this compound with azathioprine can increase the risk of bone marrow suppression.[12] |
| Off-target Effects | Investigate the known safety profiles of both drugs in the combination for any overlapping toxicities. |
| Patient Comorbidities | Assess the patient's underlying health conditions, as they may be more susceptible to certain adverse events. For example, patients with chronic kidney disease may be at higher risk for this compound hypersensitivity.[4] |
Data Presentation
Table 1: Comparison of this compound Combination Therapies on Serum Urate (sUA) Reduction
| Combination Therapy | Study Population | This compound Monotherapy sUA Reduction | Combination Therapy sUA Reduction | Reference |
| This compound + Febuxostat | Gout patients | Titrated to target | Non-inferior to titrated this compound | [7] |
| This compound + Benzbromarone | Gout patients | 51.8% reached normal sUA | 85.7% reached normal sUA | [8][10] |
| This compound + Verinurad | Gout patients | -43.0% from baseline | -65.2% from baseline | [13] |
Table 2: Comparison of Gout Flare Frequency in this compound Combination Therapy
| Combination Therapy | Study Population | This compound Monotherapy Flare Rate | Combination Therapy Flare Rate | Reference |
| This compound + Febuxostat | Gout patients | 36.5% with ≥1 flare | 43.5% with ≥1 flare (non-inferior) | [7] |
| This compound + Colchicine | Gout patients initiating this compound | 2.91 total flares | 0.52 total flares | [1] |
Experimental Protocols
1. Measurement of Serum Uric Acid (Uricase Method)
This protocol describes the enzymatic determination of uric acid in serum using the uricase method.
-
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of peroxidase to form a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the uric acid concentration in the sample.[14]
-
Reagents:
-
Phosphate buffer (e.g., 100 mmol/L, pH 7.8)
-
Uricase solution (> 0.5 KU/L)
-
Peroxidase solution (> 0.5 KU/L)
-
4-aminoantipyrine (4-AA) solution (e.g., 0.5 mmol/L)
-
Dichlorophenol sulphonate (DCBS) solution (e.g., 2 mmol/L)
-
Uric acid standard solution (e.g., 6 mg/dL)[14]
-
-
Procedure:
-
Prepare a working reagent by mixing the buffer, uricase, peroxidase, 4-AA, and DCBS solutions according to the manufacturer's instructions.
-
Pipette the working reagent into labeled test tubes for the blank, standard, and patient samples.
-
Add the corresponding standard solution or patient serum to the respective tubes.
-
Mix well and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).[14]
-
Measure the absorbance of the standard and samples against the reagent blank at a specific wavelength (e.g., 520 nm).[14]
-
-
Calculation:
-
Calculate the uric acid concentration in the sample using the following formula: Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
-
2. Assessment of Inflammatory Markers
In clinical trials for gout, several inflammatory markers are commonly assessed to evaluate the response to treatment.
-
C-Reactive Protein (CRP): A common acute-phase reactant that is elevated during inflammation. It is typically measured in serum using an immunoassay.
-
Erythrocyte Sedimentation Rate (ESR): A non-specific measure of inflammation. It is determined by measuring the rate at which red blood cells settle in a tube of anticoagulated blood.
-
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): Pro-inflammatory cytokines that play a key role in the inflammatory cascade of gout. Their levels can be measured in serum or plasma using enzyme-linked immunosorbent assays (ELISAs).
-
Complete Blood Count (CBC) with Differential: Can provide information on white blood cell counts, including neutrophils and monocytes, which are involved in the inflammatory response. Ratios such as the neutrophil-to-lymphocyte ratio (NLR) and monocyte-to-lymphocyte ratio (MLR) are also being investigated as potential inflammatory markers in gout.[7]
Visualizations
References
- 1. Treatment approaches and adherence to urate-lowering therapy for patients with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluctuation and change of serum urate levels and flares in gout: results from the NOR-Gout study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Gout. Novel therapies for treatment of gout and hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Inflammatory Marker Associated with Disease Activity in Gouty Arthritis: The Systemic Inflammatory Response Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Benzbromarone, or a Combination in Treating Patients with Gout: Analysis of a Series of Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination urate-lowering therapy in the treatment of gout: What is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2020 American College of Rheumatology Guideline for the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meded101.com [meded101.com]
- 13. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Multiple Dose Administration of Verinurad (RDEA3170) and this compound in Adult Male Subjects With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
Factors influencing Allopurinol's bioavailability in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allopurinol. This resource provides in-depth answers and troubleshooting guides for common issues encountered during experimental evaluation of this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the oral bioavailability of this compound in experimental settings?
A1: The oral bioavailability of this compound, typically around 79 ± 20% in humans, is influenced by several key factors.[1] Primarily, its poor aqueous solubility is a major rate-limiting step.[2] Other critical factors include its absorption window, metabolism to the active metabolite oxypurinol, and potential drug-drug interactions.[1][3] this compound is absorbed from the gastrointestinal tract, with peak plasma levels occurring at approximately 1.5 hours post-administration.[4]
Q2: How does pH affect the solubility and absorption of this compound?
A2: this compound's solubility is pH-dependent. It is a weak acid with a pKa of approximately 10.2.[5] Its aqueous solubility is limited, recorded as 0.48 mg/mL at 25°C and 0.8 mg/mL at 37°C.[6] Solubility is greater in alkaline solutions.[7] In experimental setups, this means that the pH of the dissolution medium or the specific gastrointestinal segment being modeled can significantly impact how much this compound goes into solution and is available for absorption. For instance, absorption in rats is significant in the upper and mid-small intestine but negligible in the large intestine.[3]
Q3: What is the role of oxypurinol, and why is it important to measure it alongside this compound?
A3: this compound is rapidly and extensively metabolized by xanthine oxidase and aldehyde oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[1][8][9] The therapeutic effect of this compound, which is the inhibition of uric acid production, is largely due to oxypurinol.[1] Oxypurinol has a much longer elimination half-life (around 23.3 ± 6.0 hours in humans) compared to this compound (1.2 ± 0.3 hours).[1] Therefore, measuring both compounds is crucial for a complete pharmacokinetic and pharmacodynamic assessment. It provides insights into the rate of metabolism and the duration of therapeutic action.[1][8]
Q4: Are there common drug-drug interactions I should be aware of in my experiments?
A4: Yes, certain drugs can interact with this compound and affect its pharmacokinetics. A notable example is the diuretic furosemide. Co-administration of furosemide and this compound can lead to increased plasma concentrations of oxypurinol but, paradoxically, also higher serum urate levels, suggesting a complex interaction that attenuates the hypouricaemic effect.[10][11] The mechanism is not a direct inhibition of xanthine oxidase by furosemide but may involve changes in XO protein expression.[11][12] Uricosuric agents like probenecid can also interact by increasing the renal clearance of oxypurinol, potentially reducing its efficacy.[1]
Q5: How do formulation excipients impact this compound's dissolution and bioavailability?
A5: Because this compound's bioavailability is dissolution-rate limited, formulation excipients play a critical role.[2] Using hydrophilic polymers to create solid dispersions can significantly enhance dissolution. Studies have shown that carriers like polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEG 4000, PEG 6000), urea, and mannitol can improve the dissolution rate by converting this compound from a crystalline to a more amorphous state.[2][13] For example, solid dispersions with urea and mannitol have been shown to increase the area under the curve (AUC) in human bioavailability studies compared to commercial tablets.[2]
Troubleshooting Guides
Problem 1: I'm observing low and variable plasma concentrations of this compound in my animal model (e.g., rats). What are the potential causes?
Answer: Low and erratic plasma concentrations can stem from several factors related to both the drug's properties and the experimental setup.
-
Poor Solubility/Dissolution: this compound has low aqueous solubility, which is a primary barrier to absorption.[6] If the drug is not fully dissolved in the gastrointestinal tract of the animal, absorption will be incomplete and variable.
-
Solution: Consider using a formulation that enhances solubility, such as a solid dispersion with a polymer like PVP or PEG, or administering the drug in an alkaline solution.[13] Ensure the vehicle used for dosing is appropriate and consistent.
-
-
Site-Specific Absorption: this compound is preferentially absorbed in the upper small intestine.[3] If the formulation passes this region before complete dissolution, bioavailability will be reduced.
-
Solution: Ensure your dosing method (e.g., oral gavage) consistently delivers the drug to the stomach for subsequent passage into the small intestine. The physical form of the dose (e.g., particle size) can influence how quickly it dissolves.
-
-
Rapid Metabolism: this compound is quickly metabolized to oxypurinol.[1][8] Measuring only this compound may give a misleading picture of systemic exposure.
-
Food Effect: The presence of food can alter gastric pH and transit time, potentially affecting dissolution and absorption.
-
Solution: Standardize the feeding schedule of your animals. The FDA recommends fasting conditions for human bioequivalence studies to reduce variability.[16] Applying a similar standardized approach (e.g., overnight fasting) in preclinical studies is advisable.
-
Problem 2: My in vitro dissolution results are not correlating with my in vivo bioavailability data. Why might this be?
Answer: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge, particularly for drugs with solubility-limited absorption.
-
Inappropriate Dissolution Medium: The pH and composition of your dissolution medium may not accurately reflect the physiological conditions in the relevant segment of the GI tract.
-
Solution: Use biorelevant media (e.g., FaSSIF or FeSSIF) that mimic the fasted or fed state intestinal fluid. For this compound, which is absorbed proximally, a medium simulating the pH of the duodenum and jejunum (pH ~6.5) may be more appropriate than standard 0.1 N HCl.[3] The standard USP dissolution medium for this compound tablets is 0.01 N hydrochloric acid.[17]
-
-
Permeability is the Limiting Factor: While dissolution is a major factor, the drug's ability to permeate the intestinal wall can also be a bottleneck. If your formulation successfully enhances dissolution but the drug has poor permeability, you won't see a corresponding increase in bioavailability.
-
Metabolic Processes: Extensive first-pass metabolism in the gut wall or liver can reduce the amount of parent drug reaching systemic circulation, even if absorption is high.
-
Solution: Measure both this compound and oxypurinol in your in vivo studies. A high oxypurinol-to-allopurinol ratio soon after dosing would indicate rapid, extensive metabolism.[8]
-
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Source |
| Molecular Weight | 136.11 g/mol | N/A | [7] |
| pKa | 10.2 | N/A | [5] |
| Aqueous Solubility (25°C) | 0.48 mg/mL | N/A | [6] |
| Aqueous Solubility (37°C) | 0.80 mg/mL | N/A | [6] |
| Oral Bioavailability (F) | 79 ± 20% | Human | [1] |
| Time to Peak (Tmax) | ~1.5 hours | Human | [4] |
| Elimination Half-Life (t½) | 1.2 ± 0.3 hours | Human | [1] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | Human | [1] |
Table 2: Pharmacokinetic Parameters of Oxypurinol (after this compound administration)
| Parameter | Value | Species | Source |
| Time to Peak (Tmax) | ~4.5 hours | Human | [4] |
| Elimination Half-Life (t½) | 23.3 ± 6.0 hours | Human | [1] |
| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | Human | [1] |
| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Test for this compound Tablets (USP Method)
This protocol is based on the USP general chapter <711> for dissolution testing of this compound tablets.[17][20]
-
Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of 0.01 N hydrochloric acid.
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the rotation speed to 75 rpm.
-
Procedure: a. Place one this compound tablet in each vessel. b. Start the apparatus and withdraw samples at specified time points (e.g., 10, 20, 30, 45 minutes). c. Filter the samples immediately through a suitable filter (e.g., 0.45 µm). d. Dilute the filtered samples with the dissolution medium if necessary to fall within the analytical method's linear range.
-
Analysis: a. Determine the concentration of dissolved this compound using UV-Vis spectrophotometry at the wavelength of maximum absorbance (~250 nm) or a validated HPLC method.[17] b. Compare the absorbance of the test samples to that of a standard solution of USP this compound RS of known concentration.
-
Acceptance Criteria: For immediate-release tablets, typically not less than 75% (Q) of the labeled amount of this compound should be dissolved in 45 minutes.[17]
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of this compound. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that models the intestinal barrier.[19][21]
-
Cell Culture: a. Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer.[22] b. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.[22]
-
Permeability Experiment (Apical to Basolateral - A→B): a. Rinse the monolayer on both the apical (upper) and basolateral (lower) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). b. Add the this compound test solution (at a known concentration, e.g., 10 µM) to the apical compartment.[22] c. Add fresh transport buffer to the basolateral compartment. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh buffer.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[14][23]
-
Data Calculation: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).
-
Visualizations
Caption: Key factors influencing the oral bioavailability of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Metabolic pathway of purines and mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound absorption from different sites of the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (UK PID) [inchem.org]
- 6. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability and Bioequivalence of this compound in Two Tablet Formulations – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Furosemide increases plasma oxypurinol without lowering serum urate--a complex drug interaction: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of an adverse drug-drug interaction of this compound and furosemide in gout treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Clinically Significant Interaction Between Furosemide and this compound: Potential Implications for Clinical Practice - ACR Meeting Abstracts [acrabstracts.org]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound Tablets [drugfuture.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 21. researchgate.net [researchgate.net]
- 22. enamine.net [enamine.net]
- 23. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the accuracy of Oxypurinol concentration measurements in plasma
Welcome to the technical support center for the accurate quantification of oxypurinol in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to oxypurinol measurement.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring oxypurinol concentration in plasma?
A1: The most prevalent and validated methods for quantifying oxypurinol in plasma are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS methods generally offer higher sensitivity and selectivity.[1][3]
Q2: What is a suitable internal standard (IS) for oxypurinol analysis?
A2: Acyclovir and lamivudine have been successfully used as internal standards for the analysis of oxypurinol in plasma.[2][4] Deuterated allopurinol (this compound-d2) has also been reported as a suitable internal standard, particularly for LC-MS/MS applications.[1] The choice of internal standard should be guided by its ability to mimic the analytical behavior of oxypurinol during sample preparation and analysis.
Q3: What are the key considerations for plasma sample collection and handling?
A3: For accurate oxypurinol measurement, blood samples should be collected in EDTA (purple top) tubes.[5] It is crucial to avoid using tubes with gel separators, as the gel can bind to the drug, leading to falsely low results.[5] After collection, plasma should be separated by centrifugation and stored frozen at -20°C or lower until analysis to ensure stability.[6] It is recommended to collect blood samples 6-9 hours after the this compound dose to measure steady-state concentrations.[5]
Q4: How stable is oxypurinol in plasma samples?
A4: Oxypurinol is generally stable in plasma under typical laboratory storage conditions. Studies have shown that oxypurinol is stable for at least 24 hours at room temperature, through multiple freeze-thaw cycles, and for extended periods (e.g., 38 days) when stored at -70°C.[7][8] However, it is always best practice to minimize the time samples spend at room temperature and to process them as quickly as possible.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of oxypurinol in plasma.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is optimized for oxypurinol. A pH of around 3.5 to 4.5 is often used.[2][10] |
| Contamination | Flush the column with a strong solvent (e.g., acetonitrile/water mixture) to remove contaminants. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Buffer Mismatch | Ensure the sample solvent is compatible with the mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Detection Wavelength (HPLC-UV) | Verify that the UV detector is set to the optimal wavelength for oxypurinol, which is typically around 254 nm.[2][10] |
| Inefficient Ionization (LC-MS/MS) | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Oxypurinol can be detected in both positive and negative ionization modes.[1][3] |
| Poor Extraction Recovery | Evaluate and optimize the protein precipitation method. Ensure complete precipitation and efficient recovery of oxypurinol. Recoveries are typically expected to be above 85%.[1] |
| Sample Degradation | Ensure proper sample handling and storage conditions were maintained. |
| Low Concentration in Sample | If expected concentrations are near the lower limit of quantification, consider concentrating the sample or using a more sensitive method like LC-MS/MS. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol, including pipetting volumes and vortexing times. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards. |
| Autosampler Inaccuracy | Check the autosampler for any issues with injection volume precision. Perform a calibration or maintenance if necessary. |
| Matrix Effects (LC-MS/MS) | Evaluate for matrix effects by comparing the response of oxypurinol in neat solution versus in a plasma extract. If significant, optimize the sample cleanup procedure or chromatographic separation to minimize interferences.[1] |
Experimental Protocols
HPLC-UV Method for Oxypurinol Quantification
This protocol is a generalized procedure based on common practices.[2][10]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 100 µL of internal standard solution (e.g., acyclovir in water).
-
Add 100 µL of 1 M perchloric acid to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for injection into the HPLC system.
b. Chromatographic Conditions
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: 0.01 M sodium phosphate buffer (pH 3.5) containing 0.8% acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 20 µL.[10]
LC-MS/MS Method for Oxypurinol Quantification
This protocol is a representative example based on published methods.[1][3]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate volume of internal standard solution (e.g., this compound-d2).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: Hypersil Gold C18 column (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.[1][3]
-
Mass Spectrometer: Triple quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions for oxypurinol and the internal standard should be optimized.
Quantitative Data Summary
The following tables summarize key validation parameters from various published methods for oxypurinol quantification in plasma.
Table 1: HPLC-UV Method Performance
| Parameter | Reference[10] | Reference[6] | Reference[2] |
| Linearity Range | Up to 294 µmol/L | 2 to 50 mg/L | 1 to 40 mg/L |
| Limit of Quantification (LOQ) | 0.2 µmol/L | 2.0 mg/L | 1 mg/L |
| Recovery | >90% | Not Reported | Not Reported |
| Intra-day Precision (CV%) | <9% | <2% | <15% |
| Inter-day Precision (CV%) | <9% | <2% | <15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Reference[1] | Reference[3] | Reference[7] |
| Linearity Range | 80.0–8000 ng/mL | 0.05 to 5 µg/mL | 0.01–10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 80.0 ng/mL | 0.05 µg/mL | 0.01 µg/mL |
| Recovery | 85.36% to 91.20% | Not Reported | 70-80% |
| Intra-day Precision (CV%) | 1.30% to 3.77% | ≤7.0% | <6.94% |
| Inter-day Precision (CV%) | 1.30% to 3.77% | ≤7.0% | <6.94% |
Visualized Workflows
Caption: A generalized workflow for oxypurinol analysis in plasma using LC-MS/MS.
Caption: A troubleshooting decision tree for common issues in oxypurinol analysis.
References
- 1. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sydpath.com.au [sydpath.com.au]
- 6. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Relationships Between this compound Dose, Oxypurinol Concentration and Urate‐Lowering Response—In Search of a Minimum Effective Oxypurinol Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of allopurinol interference in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with biochemical assays?
A1: this compound and its primary active metabolite, oxypurinol, are potent inhibitors of xanthine oxidase. This enzyme is crucial for purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound treatment leads to decreased levels of uric acid and an accumulation of hypoxanthine and xanthine in biological samples.[1][2][3] This alteration in purine metabolites can directly interfere with any assay that measures these compounds or involves them in a reaction pathway.
Q2: Which biochemical assays are most susceptible to interference from this compound?
A2: The assays most affected are those directly related to purine metabolism, primarily uric acid measurement. However, interference can also occur in other assays through various mechanisms:
-
Uric Acid Assays: Uricase-based methods, which are common in clinical chemistry, can be affected by the altered substrate concentrations. Non-enzymatic methods may also be impacted.
-
Spectrophotometric Assays: this compound and its metabolites absorb ultraviolet (UV) light, which can interfere with spectrophotometric assays that measure absorbance in the UV range.
-
Enzymatic Assays: Besides xanthine oxidase, this compound can interact with other enzymes, although this is less common. For example, it can influence peroxidase-coupled reactions.
-
Immunoassays: While less direct, significant changes in the biochemical profile of a sample due to this compound could potentially lead to matrix effects in sensitive immunoassays like ELISA and CMIA.
Q3: Are there any known effects of this compound on common clinical chemistry tests like glucose and creatinine?
A3: The evidence regarding this compound's interference with glucose and creatinine assays is conflicting. Some studies suggest a potential for this compound to affect glucose metabolism, while others show no significant impact on plasma glucose levels.[4][5] Similarly, for creatinine, most routine enzymatic assays are designed to be specific, but interference cannot be entirely ruled out, especially at high concentrations of this compound or its metabolites. It is advisable to consult the specific assay manufacturer's instructions for potential interfering substances.
Troubleshooting Guides
Issue: Inaccurate Uric Acid Measurements in Patients on this compound
Symptoms:
-
Uric acid levels are unexpectedly low or inconsistent with the clinical picture.
-
High variability in uric acid measurements for the same sample.
Possible Causes:
-
Inhibition of Uric Acid Production: this compound therapy is designed to lower uric acid levels, so low readings are expected. The issue arises when trying to assess the baseline uric acid production or when the extent of the decrease is being quantified.
-
Assay Interference: The presence of this compound, oxypurinol, xanthine, and hypoxanthine can interfere with the chemical or enzymatic reactions of the uric acid assay.
Solutions:
-
Select an Appropriate Assay:
-
Uricase-Based Methods: These are common enzymatic methods. While generally reliable, high concentrations of hypoxanthine and xanthine might compete with uric acid for the enzyme in some assay designs. Consult the manufacturer's data on interference from these compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can separate uric acid from this compound and its metabolites, providing a more accurate measurement.[1][6]
-
-
Sample Preparation to Remove Interferences:
-
Solid-Phase Extraction (SPE): This technique can be used to selectively remove this compound and its metabolites from the sample before analysis.
-
Protein Precipitation: While primarily used to remove proteins, this method can also co-precipitate some interfering substances.
-
Issue: Unexpected Results in Spectrophotometric Assays
Symptoms:
-
Higher than expected background absorbance.
-
Non-linear reaction kinetics.
-
Inaccurate quantification of the analyte.
Possible Cause:
-
UV Absorbance of this compound and Metabolites: this compound and oxypurinol absorb UV light, which can lead to falsely elevated absorbance readings in spectrophotometric assays.
Solutions:
-
Wavelength Selection: If possible, select a wavelength for measurement where the absorbance of this compound and its metabolites is minimal.
-
Use of a Sample Blank: Prepare a sample blank containing the patient's sample but without the reagents that initiate the color-forming reaction. This can help to subtract the background absorbance from the interfering substances.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains within the detectable range of the assay.
-
Sample Preparation: Utilize techniques like SPE or liquid-liquid extraction (LLE) to remove the interfering compounds before the assay.
Quantitative Data Summary
The following table summarizes the known quantitative impact of this compound on various analytes.
| Analyte | Assay Type | Effect of this compound | Mitigation Strategy | Reference |
| Uric Acid | Enzymatic (Uricase) | Decreased levels (therapeutic effect) | Acknowledge therapeutic effect; use HPLC for baseline measurements. | [1][2] |
| Hypoxanthine | - | Increased levels | HPLC for accurate quantification. | [1] |
| Xanthine | - | Increased levels | HPLC for accurate quantification. | [1] |
| Theophylline | UV Spectrophotometry | Falsely elevated readings | Use alternative methods like HPLC. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Remove this compound
This protocol is a general guideline and may need optimization based on the specific SPE cartridge and the sample matrix.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Patient serum or plasma sample
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Appropriate elution solvent (e.g., acetonitrile/water mixture)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Sample Loading: Load 0.5 mL of the serum or plasma sample onto the cartridge.
-
Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to wash away polar components while retaining this compound and its metabolites.
-
Elution: Elute the analyte of interest with an appropriate solvent that leaves this compound and its metabolites bound to the cartridge, or vice-versa depending on the desired outcome. This step requires method development to determine the optimal solvent system.
-
Drying: Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in the appropriate assay buffer.
Protocol 2: Sample Preparation using Protein Precipitation
This is a simpler but potentially less specific method for removing interferences.
Materials:
-
Patient serum or plasma sample
-
Acetonitrile or methanol (ice-cold)
-
Centrifuge
Procedure:
-
Add 2 volumes of ice-cold acetonitrile or methanol to 1 volume of the serum or plasma sample (e.g., 200 µL of solvent to 100 µL of sample).
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest, leaving the precipitated proteins behind.
-
The supernatant can be used directly in the assay or dried and reconstituted as in the SPE protocol.
Visualizations
References
- 1. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of High-dose this compound Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 6. dovepress.com [dovepress.com]
Validation & Comparative
Comparative analysis of Allopurinol versus Febuxostat on xanthine oxidase inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the xanthine oxidase inhibitors Allopurinol and Febuxostat, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two prominent urate-lowering therapies.
Executive Summary
This compound, a purine analog, has been the cornerstone of hyperuricemia treatment for decades. Febuxostat, a newer non-purine selective inhibitor of xanthine oxidase, offers a potent alternative. Both drugs effectively lower serum uric acid levels by inhibiting xanthine oxidase, the key enzyme in purine metabolism that produces uric acid.[1][2] While febuxostat has demonstrated superior efficacy in lowering serum urate at standard doses, concerns regarding its cardiovascular safety profile have been a subject of extensive research and debate.[2][3] This guide delves into the comparative efficacy, safety, and underlying mechanisms of these two drugs, supported by data from key clinical trials and in vitro studies.
Mechanism of Action
This compound and febuxostat both target xanthine oxidase, but through different molecular interactions.
-
Allopurinable: As a purine analogue, this compound is metabolized by xanthine oxidase to its active metabolite, oxypurinol. Oxypurinol then binds tightly to the reduced form of the enzyme, leading to its inhibition.[1] However, being a purine analog, this compound can also affect other enzymes involved in purine and pyrimidine metabolism.[1]
-
Febuxostat: Febuxostat is a non-purine selective inhibitor that forms a stable complex with both the oxidized and reduced forms of xanthine oxidase, effectively blocking the enzyme's active site.[1][4] Its non-purine structure is believed to contribute to its high affinity and specificity for xanthine oxidase.
Comparative Efficacy
Clinical trials have consistently demonstrated the potent urate-lowering effects of both this compound and febuxostat. However, studies often show that febuxostat can achieve target serum uric acid levels more effectively and rapidly at commonly prescribed doses.
Table 1: Comparison of Efficacy in Lowering Serum Uric Acid (sUA)
| Clinical Trial | Drug and Dosage | Primary Endpoint | Results | Citation |
| FACT | Febuxostat 80 mg/day | Proportion of subjects with sUA <6.0 mg/dL at the last 3 measurements | 53% | [5] |
| Febuxostat 120 mg/day | 62% | [5] | ||
| This compound 300 mg/day | 21% | [5] | ||
| APEX | Febuxostat 80 mg/day | Proportion of subjects with sUA <6.0 mg/dL at the last 3 measurements | 48% | [6] |
| Febuxostat 120 mg/day | 65% | [6] | ||
| This compound 300 mg/day | 22% | [6] | ||
| EXCEL | Febuxostat 80 mg or 120 mg/day | Percentage of patients with sUA <6.0 mg/dL | Maintained lower sUA levels over 40 months compared to this compound | [6] |
| This compound 300 mg/day | [6] |
In Vitro Xanthine Oxidase Inhibition
In vitro assays provide a direct comparison of the inhibitory potency of this compound and febuxostat on the xanthine oxidase enzyme. These studies consistently show that febuxostat has a significantly lower IC50 value, indicating greater potency.
Table 2: In Vitro Xanthine Oxidase (XO) Inhibition Data
| Drug | IC50 (Concentration for 50% Inhibition) | Enzyme Source | Citation |
| Febuxostat | 8.77 µg/ml | Not Specified | [7] |
| This compound | 9.07 µg/ml | Not Specified | [7] |
Cardiovascular Safety Profile
The cardiovascular safety of febuxostat compared to this compound has been a critical area of investigation, with some studies suggesting an increased risk of cardiovascular events with febuxostat, while others have not supported this finding.
Table 3: Key Cardiovascular Outcome Trials
| Clinical Trial | Primary Outcome | Key Findings | Citation |
| CARES | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or urgent revascularization for unstable angina. | Febuxostat was noninferior to this compound for the primary outcome. However, all-cause mortality and cardiovascular mortality were higher with febuxostat. | [8] |
| FAST | Composite of hospitalization for non-fatal myocardial infarction, biomarker-positive acute coronary syndrome, non-fatal stroke, or cardiovascular death. | Febuxostat was non-inferior to this compound for the primary cardiovascular endpoint. |
A meta-analysis of multiple studies indicated that febuxostat was not associated with an increased risk of death or serious cardiovascular adverse events compared to this compound. However, another study analyzing the FDA Adverse Event Reporting System found that febuxostat was associated with a higher risk of heart failure, ischemic heart disease, hypertension, and cardiomyopathy compared to this compound.[8] These conflicting findings highlight the complexity of assessing cardiovascular risk and the need for careful patient selection and monitoring.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a typical method for determining the inhibitory effect of this compound and febuxostat on xanthine oxidase activity in vitro.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
This compound and Febuxostat of known concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of the inhibitor (this compound or febuxostat).
-
Enzyme Addition: Add a standardized amount of xanthine oxidase to the reaction mixture.
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of the substrate, xanthine.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 295 nm over a specific time period. The rate of uric acid formation is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.
In Vivo Hyperuricemia Animal Model
This protocol describes a common method for inducing hyperuricemia in rodents to evaluate the in vivo efficacy of urate-lowering drugs.
Materials:
-
Rodents (e.g., Wistar rats or Kunming mice)
-
Potassium Oxonate (a uricase inhibitor to induce hyperuricemia)
-
This compound and Febuxostat for oral administration
-
Equipment for blood collection and serum separation
-
Assay kits for measuring serum uric acid
Procedure:
-
Induction of Hyperuricemia: Administer potassium oxonate to the animals, typically via intraperitoneal injection, to inhibit the enzyme uricase and thereby increase serum uric acid levels.
-
Drug Administration: Following the induction of hyperuricemia, orally administer this compound or febuxostat at predetermined doses to different groups of animals. A control group receives the vehicle only.
-
Blood Sampling: Collect blood samples from the animals at various time points after drug administration.
-
Serum Uric Acid Measurement: Separate the serum from the blood samples and measure the concentration of uric acid using a validated method, such as the uricase method.
-
Data Analysis: Compare the serum uric acid levels in the drug-treated groups to the control group to determine the in vivo efficacy of this compound and febuxostat in lowering uric acid.
Measurement of Serum Uric Acid (Uricase Method)
This enzymatic colorimetric method is a standard procedure for the quantitative determination of uric acid in serum.
Principle:
Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of peroxidase to form a colored product. The intensity of the color is directly proportional to the uric acid concentration and is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Obtain a serum sample from the patient or experimental animal.
-
Reagent Preparation: Prepare the uricase/peroxidase reagent and the chromogen solution according to the manufacturer's instructions.
-
Reaction: Mix the serum sample with the reagent mixture in a cuvette.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time to allow the enzymatic reactions to proceed to completion.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
Calculation: Calculate the uric acid concentration in the sample by comparing its absorbance to that of a standard solution with a known uric acid concentration.
Assessment of Cardiovascular Adverse Events in Clinical Trials
This outlines a standardized approach for monitoring and reporting cardiovascular adverse events in clinical trials comparing this compound and febuxostat.
Procedure:
-
Participant Screening: At the beginning of the trial, thoroughly screen all participants for pre-existing cardiovascular conditions and risk factors.
-
Adverse Event Monitoring: At each study visit, systematically inquire about and document any new or worsening cardiovascular symptoms.
-
Standardized Definitions: Use standardized and pre-defined criteria for classifying cardiovascular events, such as those from the Medical Dictionary for Regulatory Activities (MedDRA).
-
Adjudication of Events: Establish an independent, blinded clinical endpoint committee to adjudicate all potential cardiovascular events to ensure unbiased assessment.
-
Data Collection: For each reported event, collect detailed information, including the date of onset, severity, duration, treatment required, and outcome.
-
Statistical Analysis: Analyze the incidence of cardiovascular events in each treatment group using appropriate statistical methods to compare the safety profiles of the two drugs.
Signaling Pathways and Logical Relationships
Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the central role of xanthine oxidase in purine metabolism and the points of inhibition by this compound and febuxostat.
Caption: Purine metabolism and points of xanthine oxidase inhibition.
Experimental Workflow for Comparing this compound and Febuxostat
This diagram outlines a typical experimental workflow for a comparative analysis of this compound and febuxostat.
Caption: Experimental workflow for comparing xanthine oxidase inhibitors.
This compound and Febuxostat Interaction with Inflammasome Signaling
Recent research suggests that xanthine oxidase inhibitors may have effects beyond urate lowering, including modulation of inflammatory pathways such as the NLRP3 inflammasome.
References
- 1. researchgate.net [researchgate.net]
- 2. vitroscient.com [vitroscient.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. research.refined.site [research.refined.site]
- 6. sketchviz.com [sketchviz.com]
- 7. Reporting of Cardiovascular Events in Clinical Trials Supporting FDA Approval of Contemporary Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
In Vitro Showdown: A Head-to-Head Comparison of Allopurinol and Its Derivatives as Xanthine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, a comprehensive understanding of the in vitro performance of xanthine oxidase inhibitors is critical for advancing the treatment of hyperuricemia and gout. This guide provides a detailed, data-driven comparison of Allopurinol, its active metabolite Oxypurinol, and the newer non-purine analogue Febuxostat, focusing on their direct inhibitory effects on their target enzyme, xanthine oxidase.
This compound has long been a cornerstone in managing conditions associated with high uric acid levels. However, the emergence of its derivatives and alternative inhibitors necessitates a clear, comparative evaluation of their in vitro efficacy and mechanisms of action. This guide synthesizes available experimental data to offer an objective look at their performance.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory potency of a compound against its target enzyme is a key indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating greater potency.
A direct comparative study highlights the significantly greater in vitro potency of Febuxostat over this compound. In one study, Febuxostat demonstrated an IC50 of 1.8 nM, approximately 1600 times more potent than this compound, which had an IC50 of 2.9 µM[1]. Another study reported IC50 values of 8.77 µg/ml for Febuxostat and 9.07 µg/ml for this compound[2]. While this compound is a purine analogue, Febuxostat is a non-purine selective inhibitor of xanthine oxidase[3].
| Compound | IC50 | Ki | Inhibition Type |
| This compound | 2.9 µM[1] (or 9.07 µg/ml[2]) | - | Competitive[2] |
| Oxypurinol | Less potent than this compound in vitro[4] | - | Tightly binds to the reduced form of XO[5] |
| Febuxostat | 1.8 nM[1] (or 8.77 µg/ml[2]) | 0.96 nM (free XO), 0.92 nM (heparin-bound XO)[1] | Mixed-type[2] |
Mechanisms of Action and Signaling Pathways
This compound, a structural analogue of hypoxanthine, and its metabolite Oxypurinol, an analogue of xanthine, act as competitive inhibitors of xanthine oxidase. They bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the production of uric acid. Febuxostat, on the other hand, is a non-purine inhibitor that binds to a different site on the enzyme, inducing a conformational change that blocks the active site. This results in a mixed-type inhibition.
The inhibition of xanthine oxidase by these compounds directly impacts the purine metabolism pathway, leading to a decrease in the production of uric acid and an accumulation of its precursors, hypoxanthine and xanthine.
Experimental Protocols
The determination of IC50 and Ki values for xanthine oxidase inhibitors is typically performed using an in vitro enzyme activity assay. A detailed methodology is crucial for the reproducibility and comparison of results.
Xanthine Oxidase Inhibition Assay Workflow
Detailed Method for Xanthine Oxidase Inhibition Assay:
A typical in vitro xanthine oxidase inhibition assay involves the following steps:
-
Reagent Preparation:
-
Buffer: A phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) is commonly used to maintain a stable pH for the enzymatic reaction.
-
Substrate: A stock solution of xanthine is prepared in a suitable solvent (e.g., NaOH) and then diluted in the assay buffer to the desired final concentration.
-
Enzyme: A stock solution of xanthine oxidase from a commercial source (e.g., bovine milk) is diluted in the assay buffer to achieve a specific activity level.
-
Inhibitors: Stock solutions of this compound, Oxypurinol, and Febuxostat are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microplate or a cuvette.
-
A defined volume of the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specific period at a controlled temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by adding a specific volume of the xanthine substrate solution.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction velocities (rates) are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the percentage of inhibition data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot.
-
Conclusion
The in vitro data clearly demonstrates that Febuxostat is a significantly more potent inhibitor of xanthine oxidase than this compound, which in turn is more potent than its metabolite, Oxypurinol. The distinct mechanisms of action, with this compound and Oxypurinol acting as competitive inhibitors and Febuxostat as a mixed-type inhibitor, provide a basis for their different pharmacological profiles. This head-to-head comparison, supported by detailed experimental methodologies, offers valuable insights for researchers engaged in the discovery and development of novel therapies for hyperuricemia and related disorders.
References
- 1. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
Cross-Validation of Allopurinol's Efficacy: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods used to evaluate the efficacy of allopurinol, a cornerstone therapy for hyperuricemia and gout. By examining the performance of different analytical techniques, this document aims to assist researchers and drug development professionals in selecting the most appropriate methods for their specific needs, from preclinical studies to clinical trial monitoring.
Introduction to this compound and its Mechanism of Action
This compound is a structural isomer of hypoxanthine and a potent inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][3] Its therapeutic effect lies in its ability to reduce the production of uric acid, thereby lowering serum and urine uric acid concentrations.[3][4] The primary active metabolite of this compound, oxypurinol (also known as alloxanthine), is also a xanthine oxidase inhibitor and contributes significantly to the drug's overall efficacy.[4][5]
The following diagram illustrates the mechanism of action of this compound within the purine degradation pathway.
Comparative Analysis of Analytical Methods
The efficacy of this compound is primarily assessed by measuring the reduction in uric acid levels and by quantifying the concentration of this compound and its active metabolite, oxypurinol, in biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common analytical techniques employed for these purposes.
The following table summarizes the key performance characteristics of these methods based on published literature.
| Parameter | HPLC-UV for this compound & Oxypurinol | Spectrophotometry for Uric Acid | Spectrophotometry for Xanthine Oxidase Inhibition |
| Principle | Chromatographic separation followed by UV detection. | Enzymatic oxidation of uric acid by uricase to produce hydrogen peroxide, which is then quantified colorimetrically.[6][7] | Measures the inhibition of xanthine oxidase activity by monitoring the decrease in uric acid production at a specific wavelength. |
| Linearity Range | This compound: 0.5-10 mg/LOxypurinol: 1-40 mg/L[8] | 5 x 10⁻⁶ to 1 x 10⁻³ M[6] | Dependent on substrate and inhibitor concentrations. |
| Limit of Detection (LOD) | This compound: 1.36 µg/mLOxypurinol: Not specified | Not explicitly stated, but high sensitivity is noted.[6] | Dependent on assay conditions. |
| Limit of Quantification (LOQ) | This compound: 4.09 µg/mLOxypurinol: Not specified | Not explicitly stated. | Dependent on assay conditions. |
| Accuracy (% Recovery) | This compound: Within 5%Oxypurinol: Within 5%[8] | 96.8 to 105.0%[6] | Not applicable (measures inhibition). |
| Precision (%RSD or %CV) | Intra- and Inter-day CV <15%[8] | 2.8%[6] | Typically <10% for in-vitro assays. |
| Sample Type | Serum, Plasma, Urine[9] | Serum, Plasma, Urine[7] | Purified enzyme, cell lysates, biological fluids. |
| Advantages | High specificity and ability to simultaneously quantify parent drug and metabolite.[10] | High sensitivity and selectivity for uric acid.[6] | Directly measures the pharmacological effect of the inhibitor. |
| Disadvantages | Requires specialized equipment and longer analysis time. | Indirect measurement of this compound's primary effect. | Can be influenced by other compounds in the sample that affect enzyme activity. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of this compound and Oxypurinol in Human Serum by HPLC-UV
This protocol is adapted from a validated method for the simultaneous quantification of this compound and oxypurinol in human serum.[8]
3.1.1. Materials and Reagents
-
This compound and Oxypurinol reference standards
-
Aciclovir (Internal Standard)
-
Sodium acetate
-
Acetonitrile (HPLC grade)
-
Dichloromethane
-
Trichloroacetic acid
-
Ultrapure water
3.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with a Variable Wavelength Detector (VWD).[11]
-
Column: ZORBAX Eclipse Plus C18 rapid resolution column (4.6×100 mm, 3.5 µm).[11]
-
Mobile Phase: 0.02 M sodium acetate (pH 4.5).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3.1.3. Sample Preparation
-
To 100 µL of serum, add 25 µL of the internal standard solution (aciclovir).
-
Add trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample.
-
Neutralize the supernatant.
-
Wash the sample with dichloromethane to remove interfering substances.[8]
-
Inject the aqueous layer into the HPLC system.
Spectrophotometric Determination of Uric Acid in Serum
This protocol is based on the enzymatic oxidation of uric acid.[6][7]
3.2.1. Materials and Reagents
-
Uricase enzyme
-
Peroxidase enzyme
-
4-Aminophenazone
-
Dichloro-hydroxybenzene sulfonate
-
Phosphate buffer (pH 7.0)
-
Uric acid standard solutions
3.2.2. Assay Procedure
-
Prepare a reagent solution containing uricase, peroxidase, 4-aminophenazone, and dichloro-hydroxybenzene sulfonate in phosphate buffer.
-
Add a small volume of serum (e.g., 5 µL) to the reagent solution.[6]
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the resulting red quinoneimine complex at 505 nm.[12]
-
Calculate the uric acid concentration by comparing the absorbance to a standard curve prepared with known concentrations of uric acid.
In-Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.[13][14]
3.3.1. Materials and Reagents
-
Xanthine Oxidase enzyme from bovine milk or microbial source
-
Xanthine (substrate)
-
This compound (positive control)
-
Phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
3.3.2. Assay Procedure
-
In a 96-well plate, add phosphate buffer, the test compound (dissolved in DMSO), and xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.[13]
-
Initiate the reaction by adding the xanthine substrate solution.
-
Incubate at 25°C for a defined period (e.g., 10-30 minutes).[13][15]
-
Measure the formation of uric acid by monitoring the increase in absorbance at 290-295 nm using a microplate reader.[13][14][15]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A - B) / A] x 100 Where A is the absorbance of the enzyme reaction without the inhibitor, and B is the absorbance of the enzyme reaction with the inhibitor.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for comparing analytical methods and the logical relationship in method validation.
Conclusion
The cross-validation of this compound's efficacy relies on robust and reliable analytical methods. HPLC-UV offers high specificity for the simultaneous quantification of this compound and its active metabolite, oxypurinol, making it ideal for pharmacokinetic and therapeutic drug monitoring studies. Spectrophotometric methods provide sensitive and high-throughput means to assess the primary biomarker of efficacy, uric acid, and to directly measure the drug's inhibitory effect on xanthine oxidase. The choice of method should be guided by the specific research question, available resources, and the required level of analytical detail. For comprehensive efficacy evaluation, a combination of these methods is often most informative.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Spectrophotometric determination of uric acid in serum using a titanium (IV)-porphyrin complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. biolabo.fr [biolabo.fr]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
Combination Therapy of Allopurinol and Lesinurad Demonstrates Superior Efficacy in Hyperuricemia Models
A comprehensive review of preclinical and clinical data reveals that the combination of allopurinol and lesinurad provides a synergistic effect in lowering serum uric acid levels, offering a promising therapeutic strategy for patients with hyperuricemia, particularly those who do not respond adequately to this compound monotherapy.
This guide provides a detailed comparison of the efficacy of this compound in combination with lesinurad versus this compound alone in hyperuricemia models, supported by experimental data from key preclinical and clinical studies. It also includes detailed experimental protocols for the methodologies cited.
Mechanism of Action: A Dual Approach to Uric Acid Reduction
This compound, a xanthine oxidase inhibitor, targets the production of uric acid, while lesinurad, a selective uric acid reabsorption inhibitor (SURI), enhances its excretion.[1][2][3][4] this compound and its active metabolite, oxypurinol, block the enzymatic conversion of hypoxanthine and xanthine to uric acid.[2] Lesinurad inhibits the function of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, which are responsible for the reabsorption of uric acid.[3][4] This dual mechanism of action—reducing production and increasing excretion—results in a more potent reduction of serum uric acid (sUA) levels than either agent alone.[1][4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in this compound Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 5. Lesinurad in combination with this compound: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) | Annals of the Rheumatic Diseases [ard.bmj.com]
A Head-to-Head Battle: Allopurinol and its Purine Analogue Counterparts in Hyperuricemia and Beyond
For researchers, scientists, and professionals in drug development, the landscape of purine analogue therapeutics is both complex and critical. This guide provides an in-depth, side-by-side comparison of allopurinol with other key purine analogues, focusing on their efficacy, mechanisms of action, and the experimental data that underpins our understanding of these vital medications.
This comparative analysis delves into the clinical performance of xanthine oxidase inhibitors, such as this compound and febuxostat, in the management of gout, and explores the distinct mechanisms of other purine analogues like probenecid, mercaptopurine, and thioguanine, which are utilized in a range of therapeutic areas from hyperuricemia to cancer chemotherapy. Detailed experimental protocols and visual representations of key biological pathways are provided to support a comprehensive understanding.
Xanthine Oxidase Inhibitors: A Comparative Analysis of this compound and Febuxostat
This compound and febuxostat are cornerstone therapies for managing hyperuricemia and gout, both functioning by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1] While both are effective, clinical trials have revealed nuances in their performance and safety profiles.
Clinical Efficacy: Serum Urate Reduction and Gout Flare Incidence
A key objective in gout management is the reduction of serum uric acid (sUA) levels to below 6 mg/dL. Multiple studies have compared the efficacy of this compound and febuxostat in achieving this target.
In a 52-week, randomized, double-blind trial, febuxostat demonstrated superior efficacy in lowering sUA compared to a fixed dose of this compound (300 mg).[2] Specifically, 53% of patients receiving 80 mg of febuxostat and 62% of those on 120 mg of febuxostat achieved the primary endpoint of sUA < 6.0 mg/dL at the last three measurements, compared to only 21% of patients in the this compound group.[2] However, a more recent 72-week double-blind noninferiority trial, which allowed for dose titration of both drugs to reach the target sUA level, found that this compound was noninferior to febuxostat in controlling gout flares.[3] In this study, 80% of participants in both treatment arms achieved the target sUA levels.[3] During the observation phase (weeks 49 to 72), 36.5% of patients treated with this compound experienced one or more gout flares, compared to 43.5% of those treated with febuxostat.[3]
| Clinical Outcome | This compound | Febuxostat (80 mg) | Febuxostat (120 mg) | Reference |
| Patients Achieving sUA < 6.0 mg/dL | 21% (at 300mg fixed dose) | 53% | 62% | [2] |
| Patients Achieving Target sUA (Dose Titration) | ~80% | ~80% | - | [3] |
| Gout Flares (Weeks 9-52) | 64% | 64% | 70% | [2] |
| Gout Flares (Weeks 49-72, Post-Titration) | 36.5% | 43.5% | - | [3] |
Adverse Event Profile
The safety of this compound and febuxostat is a critical consideration, particularly concerning cardiovascular events. Analysis of the FDA Adverse Event Reporting System (FAERS) database revealed that while this compound was associated with a higher number of overall cardiovascular adverse events, febuxostat was linked to a higher risk of specific events such as heart failure, ischemic heart disease, hypertension, and cardiomyopathy.[4] The CARES trial also indicated a higher risk of all-cause and cardiovascular-related mortality with febuxostat compared to this compound in patients with a history of cardiovascular disease.[5] However, other meta-analyses have not found a significant difference in cardiovascular-related mortality between the two drugs.[5]
| Adverse Event | This compound | Febuxostat | Reference |
| Overall Cardiovascular AEs (FAERS) | 25,219 reports | 2,939 reports | [6] |
| Most Frequent CVAE (FAERS) | Peripheral swelling (8.76%) | Peripheral edema (14.38%) | [6] |
| Cardiovascular-related Mortality (Meta-analysis) | No significant difference | No significant difference | [5] |
| Urgent Coronary Revascularization (Meta-analysis) | Higher risk | Lower risk (OR: 0.84) | [5] |
| Stroke (Meta-analysis) | Higher risk | Lower risk (OR: 0.87) | [5] |
Mechanism of Action: A Broader Look at Purine Analogues
While this compound and febuxostat target uric acid production, other purine analogues exert their effects through different mechanisms.
-
Probenecid: This uricosuric agent acts on the kidneys to increase the excretion of uric acid. It competitively inhibits the urate transporter 1 (URAT1) in the proximal renal tubule, which is responsible for the reabsorption of uric acid back into the bloodstream.[7][8] By blocking this transporter, probenecid promotes the elimination of uric acid in the urine.[9]
-
Mercaptopurine and Azathioprine: Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP).[10] 6-MP is then metabolized into active thioguanine nucleotides (TGNs).[10] These TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[11] The metabolism of 6-MP is complex, involving competing pathways catalyzed by thiopurine methyltransferase (TPMT) and xanthine oxidase (XO).[10][12]
-
Thioguanine: Similar to mercaptopurine, 6-thioguanine (6-TG) is a purine analogue that is converted to its active nucleotide forms.[13] These nucleotides are incorporated into DNA and RNA, disrupting nucleic acid synthesis and function, which ultimately leads to cell cycle arrest and apoptosis.[13][14]
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways affected by these purine analogues.
Caption: Inhibition of Uric Acid Synthesis by this compound and Febuxostat.
Caption: Mechanism of Action of Probenecid.
Caption: Metabolic Pathway of Azathioprine and Mercaptopurine.
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This in vitro assay is used to determine the inhibitory activity of compounds against xanthine oxidase.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 293 nm. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound as a positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and a positive control (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
Xanthine oxidase solution (e.g., 0.01-0.2 units/mL)
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution (e.g., 150 µM).
-
Immediately measure the absorbance at 290-295 nm at regular intervals for a defined period (e.g., 3-5 minutes) to determine the initial reaction velocity.[15]
-
A blank reaction without the enzyme should be run for each concentration of the test compound.
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (B/A)] x 100 Where A is the enzyme activity without the inhibitor and B is the enzyme activity with the inhibitor.[15]
Determination of Serum Uric Acid (Uricase Method)
This method is a common clinical chemistry assay for quantifying uric acid levels in serum or plasma.
Principle: The enzyme uricase specifically catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[16][17] The produced H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration in the sample.[18]
Materials:
-
Uricase
-
Peroxidase
-
Chromogenic substrate (e.g., 4-aminophenazone and DHBS)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Serum or plasma sample
-
Uric acid standard solution
-
Spectrophotometer
Procedure:
-
Prepare a working reagent containing uricase, peroxidase, chromogenic substrates, and buffer.
-
Pipette the working reagent into test tubes or cuvettes.
-
Add the serum/plasma sample or the uric acid standard to the respective tubes.
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 5-10 minutes).[19]
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 505 nm or 520 nm) against a reagent blank.[16][18]
-
The concentration of uric acid in the sample is calculated by comparing its absorbance to that of the uric acid standard.
Conclusion
The choice between this compound and other purine analogues depends on the specific clinical context, including the patient's underlying condition, comorbidities, and response to therapy. While febuxostat may offer greater potency in sUA reduction at fixed doses, dose-titrated this compound demonstrates noninferiority in controlling gout flares and is often the preferred first-line agent.[20] The distinct mechanisms of action of uricosuric agents like probenecid and cytotoxic agents like mercaptopurine and thioguanine highlight the diverse therapeutic applications of purine analogues. A thorough understanding of their comparative efficacy, safety profiles, and the experimental methods used to evaluate them is paramount for advancing research and optimizing patient care in this field.
References
- 1. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 2. ovid.com [ovid.com]
- 3. Comparative Effectiveness of this compound and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety Evaluation of Febuxostat and this compound: Findings from the FDA Adverse Event Reporting System [mdpi.com]
- 5. Cardiovascular safety of febuxostat compared to this compound for the treatment of gout: A systematic and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Safety Evaluation of Febuxostat and this compound: Findings from the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 8. Probenecid - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. biolabo.fr [biolabo.fr]
- 17. researchgate.net [researchgate.net]
- 18. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 19. biolabo.fr [biolabo.fr]
- 20. jwatch.org [jwatch.org]
Validating the specificity of Allopurinol for xanthine oxidase over other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of allopurinol's inhibitory effects on its primary target, xanthine oxidase, versus other enzymes. The information presented is supported by experimental data to validate the specificity of this compound and its active metabolite, oxypurinol.
Executive Summary
This compound is a cornerstone in the management of hyperuricemia and gout, primarily functioning through the inhibition of xanthine oxidase, the terminal enzyme in the purine degradation pathway.[1][2][3][4] Its active metabolite, oxypurinol, is responsible for the majority of this inhibitory action.[5] While highly effective against xanthine oxidase, this compound and its metabolites are not entirely specific and have been shown to interact with other enzymes, particularly those involved in purine and pyrimidine metabolism. This guide synthesizes available quantitative data to provide a clear comparison of this compound's enzymatic inhibition profile.
Comparative Inhibition Data
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and its metabolite, oxypurinol, against xanthine oxidase and other relevant enzymes. Lower values indicate stronger inhibition.
| Compound | Enzyme | Substrate | Inhibition Type | Ki | IC50 | Reference |
| This compound | Xanthine Oxidase (XO) | Xanthine | Competitive | 0.29 µM | 2.84 µM | [1][6] |
| This compound | Xanthine Dehydrogenase (XDH) | Xanthine | Competitive | 0.32 µM | - | [1] |
| Oxypurinol | Xanthine Oxidase (XO) | Xanthine | Competitive | 2.9 µM | - | [1] |
| Oxypurinol | Xanthine Dehydrogenase (XDH) | Xanthine | Competitive | 3.3 µM | - | [1] |
| This compound-riboside | Purine Nucleoside Phosphorylase (PNP) | Inosine | Competitive | 277 µM | - | [7] |
| Oxypurinol | Purine Nucleoside Phosphorylase (PNP) | - | Weak allosteric | >200 µM | - | [1] |
| This compound ribonucleotide | Orotidine-5'-Phosphate Decarboxylase | - | Inhibition noted | - | - | [8] |
| Xanthosine 5'-monophosphate | Orotidine-5'-Phosphate Decarboxylase | - | Potent inhibitor | - | - |
Experimental Protocols
Determination of Xanthine Oxidase Inhibition (IC50 and Ki)
A common method to determine the inhibitory effect of a compound on xanthine oxidase is through a spectrophotometric assay.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.[9] The rate of this reaction is measured in the presence and absence of the inhibitor to determine the degree of inhibition.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound or other test inhibitors
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading UV wavelengths
Procedure for IC50 Determination:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the buffer.
-
In a 96-well plate or cuvettes, add the buffer, xanthine oxidase enzyme solution, and the inhibitor solution.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes).[9]
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the change in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Procedure for Ki Determination and Inhibition Type:
-
To determine the inhibition type (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or fitted to the Michaelis-Menten equation.
-
For competitive inhibition, the Vmax remains constant while the apparent Km increases with increasing inhibitor concentration.[12]
-
The Ki can be calculated from the replots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
Visualizations
Purine Metabolism and this compound's Mechanism of Action
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics.
Conclusion
The experimental data robustly supports the high specificity of this compound and its active metabolite, oxypurinol, for xanthine oxidase. While interactions with other enzymes in the purine and pyrimidine metabolic pathways exist, the inhibitory potency is significantly lower. This specificity profile underscores this compound's efficacy and safety as a targeted therapy for conditions associated with elevated uric acid levels. For researchers and drug development professionals, this comparative guide provides a foundational understanding of this compound's enzymatic interactions, crucial for interpreting experimental results and designing novel therapeutic strategies.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Inhibition of purine nucleoside phosphorylase activity and of T-cell function with this compound-riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revistabionatura.com [revistabionatura.com]
- 10. researchgate.net [researchgate.net]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
A comparative study of the metabolic pathways of Allopurinol and Febuxostat
A Comparative Guide to the Metabolic Pathways of Allopurinol and Febuxostat
For researchers and professionals in drug development, understanding the nuanced metabolic pathways of therapeutic agents is paramount. This guide provides an objective, data-driven comparison of two primary xanthine oxidase inhibitors used in the management of hyperuricemia and gout: this compound and Febuxostat. While both drugs effectively lower serum uric acid levels, their distinct chemical structures dictate significantly different metabolic fates, influencing their clinical profiles, potential for drug interactions, and patient suitability.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Febuxostat function by inhibiting xanthine oxidase (XO), the pivotal enzyme that catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid. However, the nature of this inhibition differs fundamentally.
-
This compound , a purine analogue, acts as a prodrug. It is metabolized by XO into its primary active metabolite, oxypurinol.[1][2][3] Oxypurinol binds very tightly to the reduced form of the xanthine oxidase enzyme, leading to a form of irreversible inactivation often termed "suicide inhibition".[1]
-
Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[1] This structural difference means it does not interfere with other enzymes involved in purine or pyrimidine metabolism.[1][4] Unlike oxypurinol, Febuxostat inhibits both the oxidized and reduced forms of the enzyme, contributing to its potent effect.[1][5]
Comparative Metabolic Pathways
The metabolic journeys of this compound and Febuxostat diverge significantly after administration, impacting their active metabolites, clearance routes, and interactions.
This compound Metabolism
As a structural analogue of hypoxanthine, this compound is processed through several pathways involved in purine metabolism.[1] Its primary conversion is to the active metabolite oxypurinol, a reaction catalyzed mainly by xanthine oxidase and aldehyde oxidase.[6][7] Beyond this, other enzymes in the purine salvage pathway can metabolize this compound into nucleotide analogues, which may inhibit other enzymes like purine nucleoside phosphorylase (PNP) and orotidine-5'-monophosphate decarboxylase (OMPDC), potentially contributing to some of the drug's side effects.[1]
Febuxostat Metabolism
Febuxostat, not being a purine analogue, undergoes more conventional hepatic metabolism.[8][9] Its clearance is balanced between hepatic and renal pathways. The primary metabolic routes are conjugation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes (specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7) to form acyl-glucuronide metabolites, and oxidation by the Cytochrome P450 (CYP) system (including CYP1A2, CYP2C8, and CYP2C9).[4][10] This process yields several active oxidative metabolites, though they are present in plasma at much lower concentrations than the parent drug.[4]
References
- 1. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ClinPGx [clinpgx.org]
- 8. The major cardiovascular events of febuxostat versus this compound in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy: Allopurinol Versus Novel Xanthine Oxidase Inhibitors
A definitive guide for researchers and drug development professionals on the long-term clinical performance of Allopurinol, Febuxostat, and Topiroxostat in the management of hyperuricemia.
This report provides a comprehensive comparison of the long-term efficacy and safety of the conventional xanthine oxidase inhibitor, this compound, against novel inhibitors, febuxostat and topiroxostat. The analysis is based on data from pivotal clinical trials and post-marketing surveillance, offering researchers and drug development professionals a detailed perspective on their respective therapeutic profiles.
Mechanism of Action: A Tale of Two Inhibitor Classes
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Inhibition of this enzyme is a cornerstone in the management of hyperuricemia and gout.[3][4]
This compound, a purine analogue, and its primary active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[4][5] Being structurally similar to purines, they can also interfere with other enzymes involved in purine and pyrimidine metabolism.[5] In contrast, novel inhibitors like febuxostat and topiroxostat are non-purine selective inhibitors of xanthine oxidase, which may contribute to a different side-effect profile.[5][6] Febuxostat is a potent inhibitor of both the oxidized and reduced forms of the enzyme.[5] Topiroxostat is also a non-purine selective inhibitor.[7]
Inhibition of the purine degradation pathway by xanthine oxidase inhibitors.
Long-Term Efficacy: Serum Uric Acid Reduction and Gout Flare Management
The primary measure of efficacy for these inhibitors is their ability to lower and maintain serum uric acid (sUA) levels below the target of 6.0 mg/dL.
This compound: As the long-standing first-line therapy, this compound's efficacy is well-established.[4] However, achieving target sUA levels can necessitate dose escalation, which is not always implemented in clinical practice.[8] Long-term follow-up of a dose-escalation trial showed that 82% of surviving participants were still taking this compound after a mean of 6.5 years, with 58% maintaining an sUA level below 0.36 mmol/L (<6.0 mg/dL).[9]
Febuxostat: Multiple clinical trials have demonstrated that febuxostat is more potent than this compound at standard doses in reducing sUA levels.[10][11] The CONFIRMS trial, a 6-month study, found that 67% of patients on 80 mg of febuxostat achieved the primary endpoint of sUA <6.0 mg/dL, compared to 42% on this compound (300/200 mg).[12] In a 5-year extension study (FOCUS), 83% of patients on febuxostat maintained sUA levels below 6.0 mg/dL.[11]
Topiroxostat: This novel inhibitor has also shown significant efficacy in reducing sUA levels. A 54-week post-marketing study in Japan involving over 4,000 patients demonstrated a stable decrease in serum urate levels, with 48.28% of subjects achieving sUA levels ≤ 6.0 mg/dL at 54 weeks.[7][13][14] A phase 3, 16-week, double-blind study showed that topiroxostat (120 mg/day) was non-inferior to this compound (200 mg/day) in serum urate reduction.[15]
| Parameter | This compound | Febuxostat | Topiroxostat | Source(s) |
| Mechanism | Purine analogue XO inhibitor | Non-purine selective XO inhibitor | Non-purine selective XO inhibitor | [5][7] |
| sUA < 6.0 mg/dL (CONFIRMS Trial, 6 months) | 42% (300/200 mg) | 45% (40 mg), 67% (80 mg) | N/A | [12] |
| sUA < 6.0 mg/dL (APEX Trial, 28 weeks) | 21% (300/100 mg) | 53% (80 mg), 62% (120 mg) | N/A | [10] |
| sUA ≤ 6.0 mg/dL (Post-marketing study, 54 weeks) | N/A | N/A | 48.28% | [7][13] |
| Gout Flare Incidence (Phase 3 Trial, observation phase) | 36.5% (one or more flares) | 43.5% (one or more flares) | N/A | [16] |
Safety and Tolerability: A Comparative Overview
Long-term safety, particularly cardiovascular risk, has been a key area of investigation for xanthine oxidase inhibitors.
This compound: Generally well-tolerated, but can cause side effects ranging from skin rashes to severe hypersensitivity reactions, particularly in certain populations with the HLA-B*5801 allele.[17][18]
Febuxostat: While effective, concerns about cardiovascular safety have been raised. The CARES trial, conducted in patients with gout and established cardiovascular disease, found a higher risk of cardiovascular-related death and all-cause mortality with febuxostat compared to this compound.[19][20] However, the more recent FAST trial, in a European population with at least one cardiovascular risk factor, concluded that febuxostat was non-inferior to this compound regarding the primary cardiovascular endpoint and was not associated with an increased risk of death.[20][21]
Topiroxostat: Post-marketing data from a large cohort of Japanese patients suggest a favorable safety profile, with an overall adverse drug reaction incidence of 6.95% over 54 weeks.[7][13] The most common adverse reactions included gouty arthritis, hepatic dysfunction, and skin disorders.[7][13] Some studies suggest topiroxostat may have renoprotective effects.[22]
| Adverse Event Profile | This compound | Febuxostat | Topiroxostat | Source(s) |
| Common Adverse Events | Skin rash, gastrointestinal upset | Liver function abnormalities, nausea, arthralgia, rash | Gouty arthritis, hepatic dysfunction, skin disorders | [7][10][13] |
| Cardiovascular Safety | Generally considered safe | Conflicting data from CARES and FAST trials; higher risk of CV death in CARES, non-inferior in FAST | Data from dedicated cardiovascular outcome trials is less extensive | [19][20][21] |
| Severe Adverse Reactions | Stevens-Johnson syndrome, toxic epidermal necrolysis (associated with HLA-B*5801) | - | Serious gouty arthritis was not observed in a large post-marketing study | [7][13][18] |
Experimental Protocols
The methodologies for key clinical trials comparing these inhibitors share common elements. Below is a generalized protocol based on studies like the CONFIRMS and APEX trials.
Objective: To compare the long-term efficacy and safety of the investigational drug (e.g., Febuxostat, Topiroxostat) with this compound in patients with hyperuricemia and a history of gout.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults (typically 18-85 years) with a diagnosis of gout and a baseline serum uric acid level of ≥8.0 mg/dL.
-
Exclusion Criteria: History of severe renal impairment (creatinine clearance <30 mL/min), severe liver disease, or recent cardiovascular events.
Treatment Protocol:
-
Randomization: Patients are randomly assigned to receive either the investigational drug at varying doses (e.g., febuxostat 40 mg or 80 mg daily) or this compound (typically 300 mg daily, with dose reduction to 200 mg for moderate renal impairment).[12]
-
Gout Flare Prophylaxis: All patients receive prophylaxis against gout flares (e.g., with colchicine or a nonsteroidal anti-inflammatory drug) for a specified period at the beginning of the trial (e.g., up to 8 weeks).
-
Duration: Treatment duration for primary efficacy endpoints is typically 6 months to a year, with some trials having long-term extension phases of up to 5 years.[10][11][12]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of subjects with a serum uric acid level <6.0 mg/dL at the final visit.
-
Secondary Efficacy Endpoints: Reduction in the incidence of gout flares, and in some studies, reduction in tophi size.
-
Safety Endpoints: Incidence of treatment-emergent adverse events, serious adverse events, and laboratory abnormalities. Cardiovascular events are often adjudicated by an independent committee.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 6. Comparison of long-term efficacy and renal safety of febuxostat and this compound in patients with chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, Topiroxostat in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Long-Term Follow-up of a Randomized Controlled Trial of this compound Dose Escalation to Achieve Target Serum Urate in People With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, Topiroxostat in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of topiroxostat and this compound in Japanese hyperuricemic patients with or without gout: a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. meded101.com [meded101.com]
- 18. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. gov.uk [gov.uk]
- 21. Long-term cardiovascular safety of febuxostat compared with this compound in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Allopurinol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Allopurinol, a xanthine oxidase inhibitor commonly used in research and pharmaceutical development. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive approach to personal protection is crucial to avoid inhalation, skin contact, and eye exposure.[1][2][3] The following PPE is recommended:
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA approved respirator is necessary.[1][4] For unpacking hazardous drugs not in plastic containers, a respirator is also recommended.[5]
-
Eye and Face Protection: Tightly fitting safety goggles or chemical goggles are required.[1][2] In scenarios with a higher risk of splashing or dust generation, a face shield should be used in addition to goggles for full facial protection.[1][5]
-
Hand Protection: Wear suitable protective gloves.[4][6] Nitrile or rubber gloves are recommended, and double gloving should be considered.[1] It is critical to change gloves if they become contaminated and to wash hands thoroughly after use.[1]
-
Body Protection: A lab coat or other protective clothing is good practice.[3][4] For handling hazardous drugs, more extensive protection such as "bunny suit" coveralls may be necessary to provide head-to-toe protection.[5] Protective shoe covers and a head covering are also recommended in certain settings.[1]
Occupational Exposure Limits
This compound is often regulated as "Particulates Not Otherwise Regulated" (PNOR). The following table summarizes the occupational exposure limits for the respirable fraction of such particulates.
| Jurisdiction/Organization | Exposure Limit (Respirable Fraction) |
| US - Oregon (PELs) | 5 mg/m³[1] |
| US - California (PELs) | 5 mg/m³[1] |
| US - Wyoming (Table Z1) | 5 mg/m³[1] |
| Canada - Prince Edward Island | 10 mg/m³ (Inhalable particles)[1] |
PELs: Permissible Exposure Limits
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Vacuum or sweep up the material and place it in a suitable, labeled container for waste disposal.[1]
-
Clean the spill site thoroughly.[2]
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert the appropriate emergency response team.
-
Prevent the spillage from entering drains or water courses.[7]
-
Contain the spill with sand, earth, or other inert material.
-
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1] All waste disposal must adhere to local, state, and federal regulations.[1]
General Guidelines for Pharmaceutical Waste Disposal:
-
Drug Take-Back Programs: The most recommended method for disposing of unused medicines is through a drug take-back program.[8][9] These programs may be available at local pharmacies or police stations.[8]
-
Disposal in Household Trash (if take-back is not available):
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as this can introduce pharmaceuticals into the water supply.[9][10][11] this compound is not on the FDA's flush list.[11]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. medline.com [medline.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. fda.gov [fda.gov]
- 9. epa.gov [epa.gov]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
